molecular formula C21H18O B213131 1,9-Diphenylnona-1,3,6,8-tetraen-5-one CAS No. 622-21-9

1,9-Diphenylnona-1,3,6,8-tetraen-5-one

Cat. No.: B213131
CAS No.: 622-21-9
M. Wt: 286.4 g/mol
InChI Key: RLJALOQFYHCJKG-UHFFFAOYSA-N
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Description

1,9-Diphenylnona-1,3,6,8-tetraen-5-one is a useful research compound. Its molecular formula is C21H18O and its molecular weight is 286.4 g/mol. The purity is usually 95%.
The exact mass of the compound Dicinnamalacetone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6245. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,9-diphenylnona-1,3,6,8-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O/c22-21(17-9-7-15-19-11-3-1-4-12-19)18-10-8-16-20-13-5-2-6-14-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJALOQFYHCJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060747
Record name 1,9-Diphenyl-1,3,6,8-nonatetraen-5-one
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Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-21-9
Record name Dicinnamalacetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6,8-Nonatetraen-5-one, 1,9-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,9-Diphenyl-1,3,6,8-nonatetraen-5-one
Source EPA DSSTox
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Foundational & Exploratory

Molecular weight and formula of 1,9-Diphenylnona-1,3,6,8-tetraen-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Dicinnamalacetone CAS Registry Number: 622-21-9[1][2][3][4]

Part 1: Physicochemical Profile

1,9-Diphenylnona-1,3,6,8-tetraen-5-one is a symmetric, conjugated dienone commonly utilized as a model system for studying extended


-electron delocalization.[2][3][4] Structurally, it serves as a vinylogous analog of dibenzalacetone and shares significant pharmacophore overlap with curcuminoids.[3][4]
Core Constants & Formula
ParameterValueTechnical Note
Molecular Formula

21 Carbons, 18 Hydrogens, 1 Oxygen
Molecular Weight 286.37 g/mol Monoisotopic Mass: 286.1358 Da
Appearance Bright Yellow/Orange NeedlesColor arises from

and

transitions
Melting Point 143–145 °CSharp transition indicates high purity
Solubility Soluble in Acetone, DCM, CHCl

Insoluble in water; sparingly soluble in cold EtOH
LogP (Predicted) ~5.4Highly lipophilic; membrane permeable
Structural Analysis

The molecule consists of a central acetone moiety flanked by two cinnamaldehyde units.[3][4] The defining feature is the cross-conjugated system extending over 13 atoms (Phenyl-C=C-C=C-C(=O)-C=C-C=C-Phenyl).[3][4]

  • Geometry: The thermodynamically stable form is the (1E, 3E, 6E, 8E) isomer, where all double bonds adopt the trans configuration to minimize steric hindrance between the phenyl rings and the chain.[3]

  • Reactive Center: The C=O group at position 5 is less electrophilic than simple ketones due to resonance donation from the tetraene chain, yet it remains a viable Michael acceptor.[3]

Part 2: Synthesis Protocol (Claisen-Schmidt Condensation)

Methodology: Base-Catalyzed Double Aldol Condensation.[3][4] Rationale: This protocol utilizes the "Clock Reaction" kinetics where the second condensation step proceeds rapidly after the first, leading to spontaneous precipitation.[3][4] This method is preferred over acid catalysis to avoid polymerization of the sensitive polyene chain.[3][4]

Reagents
  • Substrate A: trans-Cinnamaldehyde (20 mmol, 2.5 mL)

  • Substrate B: Acetone (10 mmol, 0.73 mL)

  • Catalyst: NaOH (10% aqueous solution)[3]

  • Solvent: Ethanol (95%)[3]

Step-by-Step Workflow
  • Preparation: In a 50 mL Erlenmeyer flask, dissolve 2.5 mL of cinnamaldehyde in 15 mL of ethanol.

  • Catalyst Addition: Add 10 mL of 10% NaOH. The solution may turn slightly cloudy.

  • Initiation: Add 0.73 mL of acetone dropwise while stirring vigorously.

    • Critical Mechanism:[3] The acetone enolate attacks the aldehyde carbonyl of cinnamaldehyde.[3][4]

  • Precipitation (The Clock): Continue stirring. A yellow precipitate (Dicinnamalacetone) will form suddenly after 1–5 minutes.[3][4]

    • Note: If the mono-substituted intermediate forms, it is more soluble than the final product.[3][4] The sudden crash-out indicates the formation of the di-substituted product.[4]

  • Purification:

    • Filter the crude solid using a Buchner funnel.[3][4]

    • Wash with cold water (to remove NaOH) followed by cold ethanol (to remove unreacted aldehyde).[3][4]

    • Recrystallization: Dissolve in hot acetone or ethyl acetate and cool slowly to generate needle-like crystals.[3][4]

Synthesis Logic Diagram

SynthesisWorkflow Reagents Reagents: Cinnamaldehyde (2 eq) Acetone (1 eq) Inter Intermediate: Mono-cinnamalacetone (Soluble) Reagents->Inter Aldol 1 (-H2O) Base Catalyst: NaOH / EtOH Base->Inter Enolate Formation Product Product: Dicinnamalacetone (Precipitate) Inter->Product Aldol 2 (-H2O)

Figure 1: Sequential condensation pathway.[3][4] The rapid consumption of the intermediate drives the equilibrium toward the insoluble product.[4]

Part 3: Analytical Characterization

To validate the synthesis of this compound, compare experimental data against these standard spectral markers.

1. Infrared Spectroscopy (FT-IR)[3][4]
  • C=O Stretch:

    
    .
    
    • Insight: This is significantly lower than a standard saturated ketone (

      
      ).[4] The conjugation lowers the bond order of the carbonyl, giving it more single-bond character.[3][4]
      
  • C=C Stretch:

    
    .
    
  • C-H Bending (Trans-alkene):

    
    .[3][4] Strong diagnostic peak for trans geometry.
    
2. UV-Visible Spectroscopy[3][4]
  • 
    :  ~360–380 nm (in Ethanol).[3][4]
    
  • Mechanism: The extended conjugation (9 double bonds including phenyls) reduces the HOMO-LUMO gap, shifting absorption from the UV into the visible violet/blue region, resulting in the compound's yellow color.[3]

3. Proton NMR (

H-NMR, 400 MHz, CDCl

)
  • Aromatic Region: Multiplets at 7.3–7.5 ppm (10H).[4]

  • Alkenyl Region:

    • The protons on the polyene chain appear as complex doublets/multiplets between 6.5 and 7.0 ppm.[3][4]

    • Coupling Constant (

      
      ):  Look for 
      
      
      
      .[3][4] This large coupling constant confirms the trans (E) configuration of the double bonds.[4]
Part 4: Applications & Biological Relevance[3][5][10][11][12]
1. Pharmacophore in Drug Development

Dicinnamalacetone serves as a simplified, lipophilic analog of Curcumin .[3]

  • Mechanism of Action: It acts as a Michael Acceptor.[3][4] The

    
    -unsaturated ketone backbone can covalently modify cysteine residues on proteins via nucleophilic attack (Michael addition).[3][4]
    
  • Antibacterial Activity: Research indicates efficacy against S. aureus and B. cereus by disrupting membrane integrity or inhibiting thioredoxin reductase systems [1].[3][4]

2. Nonlinear Optics (NLO)

Due to its extensive delocalized


-electron system and planarity, the molecule exhibits high hyperpolarizability.[3][4] It is investigated as a material for second-harmonic generation (SHG) in optical devices [2].[3][4]
3. Solvatochromic Probe

The molecule's fluorescence and absorption maxima shift significantly depending on solvent polarity, making it a useful probe for determining the polarity of micro-environments in liposomes or polymer matrices.[3][4]

References
  • Chemical profiles and biological activities of acetone extracts of nine Annonaceae plants. Journal of Applied Botany and Food Quality. (2023). Link

  • Synthesis of (1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one by aldol condensation. Journal of Molecular Structure. (2021).[3][4] Link[3][4]

  • Dicinnamalacetone (Compound Summary). PubChem. National Library of Medicine.[3][4] Link[3][4]

  • A new clock reaction preparation of dicinnamalacetone. Journal of Chemical Education. (1964). Link[3][4]

Sources

Electronic Architecture of Symmetric Nonatetraenone Derivatives: A Guide to Synthesis, Properties, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties & Therapeutic Potential of Symmetric Nonatetraenone Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Biophysicists

Executive Summary

Symmetric nonatetraenone derivatives—specifically 1,9-diaryl-1,3,6,8-nonatetraen-5-ones —represent a class of extended


-conjugated monocarbonyl analogs of curcumin (MACs). Unlike curcumin, which possesses a labile 

-diketone moiety, the nonatetraenone scaffold features a central, thermodynamically stable dienone linker flanked by styryl groups.

This guide analyzes the electronic behavior of these systems, focusing on Intramolecular Charge Transfer (ICT) , excited-state symmetry breaking , and Michael acceptor reactivity . These electronic signatures directly govern their utility as two-photon absorption (2PA) probes and potent cytotoxic agents against drug-resistant cancer lines.

Molecular Architecture & Electronic Theory

The Nonatetraenone Scaffold

The core structure consists of a nine-carbon chain containing four double bonds and a central carbonyl group (


 linker), typically terminated by symmetric aryl or heteroaryl rings.

IUPAC Name: (1E,3E,6E,8E)-1,9-diphenyl-1,3,6,8-nonatetraen-5-one Symmetry Point Group:


 (in planar ground state)
Conjugation and Cross-Conjugation

The central carbonyl group acts as a node in the electronic system. While the molecule appears linearly conjugated, it is electronically cross-conjugated .

  • Ground State: The

    
    -electrons are delocalized over the two dienyl wings, but the carbonyl oxygen acts as a sink, creating a specific polarization pattern (
    
    
    
    ).
  • Excited State: Upon photoexcitation, the molecule undergoes ICT. In symmetric derivatives (

    
    ), one might expect a quadrupolar charge redistribution. However, solvent relaxation often leads to symmetry breaking , where the excitation localizes on one "arm" of the molecule, resulting in a highly dipolar excited state.
    
Substituent Effects (Hammett Correlation)

The HOMO-LUMO gap is tunable via terminal ring substitution:

  • Electron Donors (EDGs, e.g., -NMe

    
    , -OMe):  Raise the HOMO energy, inducing a bathochromic (red) shift in 
    
    
    
    and enhancing Two-Photon Absorption (2PA) cross-sections.
  • Electron Withdrawers (EWGs, e.g., -NO

    
    , -CF
    
    
    
    ):
    Lower the LUMO, increasing the electrophilicity of the
    
    
    -unsaturated ketone, which correlates with higher reactivity toward biological thiols (cysteine).

Visualization: Electronic Structure & SAR Logic

The following diagram illustrates the causal relationship between the electronic substitutions, the resulting molecular orbital energy shifts, and the downstream biological or optical effects.

SAR_Logic subst Terminal Substitution (Ar-R) electronic Electronic Modulation subst->electronic homo HOMO Energy (Increased by Donors) electronic->homo Donors (-NMe2) lumo LUMO Energy (Decreased by Acceptors) electronic->lumo Acceptors (-NO2) optical ICT & Solvatochromism homo->optical Narrowed Gap reactivity Michael Acceptor Electrophilicity lumo->reactivity Lowered Energy bio Cysteine Alkylation (Cytotoxicity) reactivity->bio Covalent Binding imaging 2-Photon Fluorescence (Bio-imaging) optical->imaging High Cross-section

Caption: Logic flow connecting terminal substituents to electronic modulation and final application (Cytotoxicity vs. Imaging).

Synthesis Protocol: Claisen-Schmidt Condensation

The synthesis of 1,9-diaryl-1,3,6,8-nonatetraen-5-ones is most efficiently achieved via a double aldol condensation (Claisen-Schmidt type). This protocol is self-validating: the product precipitates out of solution due to the extended conjugation lowering solubility in the reaction medium.

Reagents
  • Electrophile: Cinnamaldehyde derivative (2.2 equivalents).

  • Nucleophile: Acetone (1.0 equivalent).

  • Catalyst: NaOH or KOH (Ethanolic solution).

  • Solvent: Ethanol or Methanol.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of the substituted cinnamaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Initiation: Add 5 mmol of acetone. Stir at room temperature.

  • Catalysis: Dropwise add 5 mL of 10% NaOH/EtOH solution. The solution will darken (yellow

    
     orange 
    
    
    
    red) immediately, indicating the formation of the enolate and subsequent condensation.
  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold water (to remove base) and cold ethanol.

    • If oil forms: Neutralize with dilute HCl, extract with dichloromethane, dry over MgSO

      
      , and recrystallize from ethanol/benzene.
      
  • Validation: Confirm structure via

    
    H-NMR. Look for the doublet-of-doublets characteristic of the trans-alkene protons in the 6.5–7.5 ppm region.
    

Synthesis_Pathway start Reagents: 2 eq. Cinnamaldehyde + 1 eq. Acetone step1 Base Catalysis (NaOH/EtOH) Enolate Formation start->step1 inter Intermediate: Mono-condensed Enone step1->inter step2 Second Condensation (- H2O) inter->step2 product Product: 1,9-Diaryl-1,3,6,8-nonatetraen-5-one (Precipitate) step2->product

Caption: Double Claisen-Schmidt condensation pathway yielding the symmetric nonatetraenone scaffold.

Characterization of Electronic Properties

Solvatochromism & Dipole Moments

Symmetric nonatetraenones exhibit positive solvatochromism . Although the ground state is non-polar (symmetric), the excited state is highly polarizable.

  • Protocol: Dissolve the dye (

    
     M) in solvents of varying polarity (Toluene, THF, DMSO). Measure UV-Vis absorption and Fluorescence emission.
    
  • Observation: You will observe a bathochromic shift (red shift) of the emission maximum as solvent polarity increases (e.g.,

    
     nm from Toluene to DMSO). This confirms the Charge Transfer (CT) nature of the excited state.[1]
    
Two-Photon Absorption (2PA)

These derivatives are excellent candidates for non-linear optics.

  • Mechanism: The extended

    
    -conjugation length (
    
    
    
    ) enhances the 2PA cross-section (
    
    
    ), which scales as
    
    
    to
    
    
    .
  • Data Point: Bis(dimethylamino) derivatives often show

    
     GM (Göppert-Mayer units) in the NIR region (800 nm excitation), making them suitable for deep-tissue bioimaging.
    

Structure-Activity Relationships (SAR) in Drug Development

Cytotoxicity Profile

The nonatetraenone backbone is significantly more potent than curcumin against prostate (PC-3) and breast (MCF-7) cancer cells.

  • Mechanism: The central dienone is a bis-Michael acceptor. It covalently alkylates nucleophilic cysteine residues (e.g., Cys-179 on IKK

    
     or tubulin sulfhydryls).
    
  • Potency Factor: The extended conjugation stabilizes the radical anion intermediate formed after nucleophilic attack, making the reaction reversible but thermodynamically favorable.

Comparative Data Table

The following table summarizes the electronic and biological impact of terminal ring substitutions.

Substituent (R)Electronic Effect

(nm)*
FluorescenceCytotoxicity (IC

)**
Primary Application
-H (Unsubstituted)Baseline~360Weak2–5

M
General Scaffold
-OCH

Weak Donor~380Moderate0.5–2

M
Anti-cancer
-N(CH

)

Strong Donor~440Strong (Red)5–10

M
Bio-imaging (2PA)
-NO

Strong Acceptor~350Quenched< 0.5

M
Cytotoxic (High Reactivity)
Pyridine/Quinoline Heteroaryl~370Moderate< 0.2

M
Targeted Therapy (PC-3)

**Measured in EtOH. *Approximate values against PC-3 or MCF-7 cell lines.

References

  • Design, Synthesis, and Biological Evaluation of 1,9-Diheteroarylnona-1,3,6,8-tetraen-5-ones as a New Class of Anti-Prostate Cancer Agents. Bioorganic & Medicinal Chemistry.

  • Photophysical Properties and Electronic Structure of Symmetrical Curcumin Analogues and Their BF2 Complexes. Molecules.

  • Electronic Nature of Nonlinear Optical Properties of Symmetrical Two-Photon Absorbing Fluorene Derivatives. Journal of Chemical Physics.

  • Synthesis and evaluation of electron-rich curcumin analogues. Bioorganic & Medicinal Chemistry Letters.

  • 1,9-Diphenylnona-1,3,6,8-tetraen-5-one Structure and Properties. PubChem.

Sources

History and discovery of dicinnamalacetone as a chemical indicator

Author: BenchChem Technical Support Team. Date: February 2026

Historical Genesis, Synthesis, and Application in Hammett Acidity Functions[1][2]

Abstract This technical guide provides a comprehensive analysis of Dicinnamalacetone (1,9-diphenyl-1,3,6,8-nonatetraen-5-one), focusing on its historical emergence from the Claisen-Schmidt condensation and its critical utility as a Hammett indicator. We explore the physicochemical mechanisms governing its halochromic properties, detail the synthesis protocols with high-purity validation, and define its role in characterizing superacidic media where conventional pH metrics fail.

Part 1: Historical Genesis & Chemical Identity
1.1 The Claisen-Schmidt Legacy

The discovery of dicinnamalacetone is inextricably linked to the "Golden Age" of German organic chemistry in the late 19th century. In 1881, Rainer Ludwig Claisen published his seminal work on the condensation of ketones with aldehydes. While initially exploring the synthesis of simple enones, Claisen and his contemporary J.G. Schmidt expanded the scope to aromatic aldehydes, establishing the Claisen-Schmidt Condensation .

Dicinnamalacetone emerged not merely as a synthetic curiosity but as a demonstration of "extended conjugation." Unlike the simpler dibenzalacetone (formed from benzaldehyde and acetone), dicinnamalacetone utilizes cinnamaldehyde —itself a conjugated system. This results in a cross-conjugated dienone structure that exhibits significant bathochromic shifts (deepening color) compared to its precursors.

1.2 Chemical Structure & Properties

Dicinnamalacetone (


) is a symmetrical, acyclic ketone.[1][2] Its vivid yellow-orange color in neutral state arises from the 

transitions across its extended conjugated system (9 carbon atoms involved in the

-system between the two phenyl rings).
PropertyValue / Description
IUPAC Name (1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one
Molecular Weight 286.37 g/mol
Appearance Bright yellow/orange crystalline solid
Melting Point 144 °C
Solubility Soluble in acetone, chloroform, benzene; Insoluble in water

(Neutral)
~377 nm (Ethanol)
Indicator Type Hammett Base (Halochromic)

-3.0 (Approximate, solvent dependent)
Part 2: Physicochemical Mechanism of Action

The utility of dicinnamalacetone as an indicator lies in its halochromism —the ability to change color upon protonation. In superacidic media (e.g., concentrated


), the carbonyl oxygen accepts a proton.
2.1 The "Push-Pull" Resonance

The protonation of the carbonyl oxygen generates a cationic species. However, unlike simple ketones, the positive charge in protonated dicinnamalacetone is not localized. It is delocalized across the entire tetraene chain and into the phenyl rings.

  • Neutral State (Base): The molecule is yellow. The conjugation barrier is moderate.

  • Protonated State (Conjugate Acid): The formation of the

    
     group pulls electron density significantly. The resulting carbocation is stabilized by the extensive 
    
    
    
    -system, lowering the energy gap between HOMO and LUMO. This causes a massive bathochromic shift , turning the solution from yellow to deep red/violet.
2.2 Mechanism Diagram

The following diagram illustrates the protonation pathway and the resonance stabilization that defines its indicator behavior.

Dicinnamalacetone_Mechanism cluster_resonance Resonance Effect Neutral Neutral Dicinnamalacetone (Yellow, λ_max ~377nm) Transition Protonation of Carbonyl Oxygen Neutral->Transition + H+ Acid Superacid Medium (H+ donor) Acid->Transition Cation Delocalized Carbenium Ion (Red/Violet, Bathochromic Shift) Transition->Cation Resonance Stabilization R1 C=O Protonation Transition->R1 R2 Charge Delocalization over 9 Carbons R1->R2 R3 LUMO Energy Decrease R2->R3 R3->Cation

Caption: Figure 1: Mechanistic pathway of dicinnamalacetone protonation showing the transition from neutral ketone to resonance-stabilized cation.

Part 3: The Indicator Role (Hammett Acidity)

In dilute aqueous solutions, pH is sufficient. However, in concentrated acids or non-aqueous solvents, pH is undefined. Here, the Hammett Acidity Function (


)  is used:


Where:

  • 
     is the ionization constant of the indicator (Dicinnamalacetone 
    
    
    
    ).
  • 
     is the ratio of protonated to neutral indicator, measured spectrophotometrically.
    

Dicinnamalacetone is a critical "anchor" in the Hammett series. Because it is a weak base, it only protonates in strong acids. It bridges the gap between weaker indicators (like Crystal Violet,


) and stronger ones (like Benzalacetophenone, 

).

Application: Researchers use DCA to determine the acid strength of solid catalysts (e.g., Zeolites, Sulfated Zirconia) by observing the color change of the indicator adsorbed onto the solid surface.

  • Yellow Surface: Acid strength of solid is weaker than

    
    .
    
  • Red Surface: Acid strength of solid is stronger than

    
    .
    
Part 4: Experimental Protocols
4.1 Synthesis of Dicinnamalacetone (High Purity)

This protocol utilizes the Claisen-Schmidt condensation.

Reagents:

  • Trans-Cinnamaldehyde (20 mmol, 2.5 mL)

  • Acetone (10 mmol, 0.75 mL)

  • Ethanol (95%, 20 mL)

  • Sodium Hydroxide (10% aqueous solution, 5 mL)

Workflow:

  • Solvation: Dissolve 2.5 mL cinnamaldehyde in 20 mL ethanol in a 100 mL Erlenmeyer flask.

  • Addition: Add 0.75 mL acetone. Stir magnetically.

  • Catalysis: Add 5 mL of 10% NaOH dropwise over 2 minutes.

    • Observation: Solution will darken immediately.

  • Crystallization (The Clock): Continue stirring. A heavy yellow precipitate will form (often suddenly, hence "clock reaction").

  • Isolation: Cool in an ice bath for 15 minutes. Filter via vacuum filtration (Buchner funnel).

  • Purification: Wash with cold water to remove base. Recrystallize from hot ethanol or ethyl acetate/ethanol mix.

  • Validation: Check Melting Point (Target: 144°C).

4.2 Hammett Acidity Determination Protocol

Objective: Determine if a solid acid catalyst (e.g., Silica-Alumina) has an acid strength


.

Workflow:

  • Preparation: Dry the solid catalyst at 120°C for 2 hours to remove physisorbed water (water acts as a base and skews results).

  • Indicator Solution: Prepare a 0.1% (w/v) solution of Dicinnamalacetone in anhydrous benzene or toluene.

    • Safety: Benzene is carcinogenic; use Toluene if possible or work in a fume hood.

  • Testing: Place 0.5 g of dried catalyst in a test tube. Add 2 mL of indicator solution.

  • Equilibration: Shake gently for 1 minute. Allow the solid to settle.

  • Analysis:

    • Solid is Yellow:

      
       (Weaker acid).
      
    • Solid is Red/Orange:

      
       (Stronger acid).
      
4.3 Synthesis Workflow Diagram

Synthesis_Workflow Start Reagents: Cinnamaldehyde (2 eq) Acetone (1 eq) Mix Mixing Phase (Homogeneous Solution) Start->Mix Solvent Solvent: Ethanol (95%) Solvent->Mix Base Catalyst: 10% NaOH (aq) Reaction Aldol Condensation (Intermediate Formation) Base->Reaction Dropwise Mix->Reaction Precip Precipitation (Dicinnamalacetone Crystals) Reaction->Precip Time Delay (Clock) Filter Vacuum Filtration & Cold Water Wash Precip->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst Final Pure Product MP: 144°C Recryst->Final

Caption: Figure 2: Step-by-step synthetic pathway for Dicinnamalacetone via Claisen-Schmidt condensation.

Part 5: References
  • Claisen, L. (1881).[3] Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft.

  • Hammett, L. P., & Deyrup, A. J. (1932). A Series of Simple Basic Indicators. I. The Acidity Functions of Mixtures of Sulfuric and Perchloric Acids with Water. Journal of the American Chemical Society.

  • LibreTexts Chemistry. (2024). The Effect of Conjugation on UV-Vis Spectra.

  • Master Organic Chemistry. (2020).[3] Claisen Condensation and Dieckmann Condensation.

  • Royal Society of Chemistry. (2009).[4] Acidity Measurement using Hammett Indicators (Supplementary Info).

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Dicinnamalacetone via Base-Catalyzed Aldol Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of dicinnamalacetone ((1E,3E,6E,8E)-1,9-diphenyl-1,3,6,8-nonatetraen-5-one), a valuable organic compound used as a chemical indicator and in the development of non-linear optical materials.[1][2][3] The synthesis is achieved through a base-catalyzed double aldol condensation, specifically a Claisen-Schmidt condensation, between acetone and two equivalents of cinnamaldehyde.[4] This guide is designed for researchers and professionals in chemical synthesis, offering in-depth explanations of the reaction mechanism, experimental procedures, purification techniques, and critical safety considerations to ensure a successful and safe outcome.

Introduction and Scientific Background

Dicinnamalacetone is a highly conjugated, yellow crystalline solid with the chemical formula C₂₁H₁₈O.[3][5] Its extended π-system is responsible for its color and its utility in various scientific applications. The synthesis of dicinnamalacetone is a classic example of a crossed or mixed aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2]

The reaction is specifically a Claisen-Schmidt condensation, which involves an enolizable ketone (acetone) reacting with a non-enolizable aldehyde (cinnamaldehyde) in the presence of a base.[4][6] Cinnamaldehyde is an ideal substrate for this reaction as it lacks α-hydrogens and therefore cannot self-condense.[2] This selectivity allows for a controlled reaction where the enolate of acetone adds sequentially to two molecules of cinnamaldehyde, leading to the desired product with high efficiency.[7][8] This protocol details a robust method for this synthesis, including purification by recrystallization and guidelines for characterization.

Reaction Mechanism: A Stepwise View

The synthesis proceeds via a base-catalyzed, two-fold condensation mechanism. The role of the base, typically sodium hydroxide (NaOH), is to deprotonate the α-carbon of acetone, generating a nucleophilic enolate ion.[7]

Step 1: Enolate Formation The hydroxide ion (⁻OH) abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate.

Step 2: First Condensation and Dehydration The acetone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the first cinnamaldehyde molecule. This forms a β-hydroxy ketone intermediate.[4] This intermediate rapidly undergoes base-catalyzed dehydration (loss of a water molecule) to yield a more stable, conjugated enone, monocinnamalacetone. The dehydration is driven by the formation of this extended conjugated system.[4]

Step 3: Second Condensation and Dehydration The monocinnamalacetone intermediate still possesses acidic α-hydrogens on the methyl group. The base abstracts one of these protons, forming a new enolate. This enolate then attacks a second molecule of cinnamaldehyde. A subsequent, rapid dehydration yields the final product, dicinnamalacetone, a highly conjugated and stable molecule.[6]

The entire process is an example of a "clock reaction," where the final product often precipitates suddenly after an initial induction period, once a critical concentration is reached.[3]

Detailed Experimental Protocol

Materials and Reagents

Proper stoichiometry is critical for this reaction, requiring a 2:1 molar ratio of cinnamaldehyde to acetone.[8]

ReagentFormulaMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Quantity
CinnamaldehydeC₉H₈O132.161.0550.06.61 g (6.30 mL)
AcetoneC₃H₆O58.080.7925.01.45 g (1.84 mL)
Sodium HydroxideNaOH40.00--2.5 g
Ethanol (95%)C₂H₅OH46.07~0.81-50 mL
Deionized WaterH₂O18.021.00-50 mL
Equipment
  • 125 mL or 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Graduated cylinders (10 mL, 50 mL)

  • Beakers

  • Buchner funnel and filter flask assembly

  • Vacuum source

  • Watch glass

  • Ice bath

  • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Prepare the Base Solution: In a 250 mL Erlenmeyer flask, dissolve 2.5 g of sodium hydroxide in 25 mL of deionized water. Once dissolved, add 25 mL of 95% ethanol and cool the solution to room temperature.[9]

    • Scientist's Note: The ethanol-water mixture serves as a mutual solvent, dissolving both the organic reactants and the inorganic base to create a homogeneous reaction medium.

  • Prepare the Reactant Solution: In a separate small beaker or flask, mix 6.30 mL (6.61 g) of cinnamaldehyde with 1.84 mL (1.45 g) of acetone.

    • Scientist's Note: It is sometimes advised to add the acetone portion last to the main reaction flask to minimize the chance of acetone self-condensation, although preparing a mixed solution is also effective.[6]

  • Initiate the Reaction: Place the flask containing the NaOH solution on a magnetic stirrer and ensure moderate, even stirring. Rapidly add the cinnamaldehyde-acetone mixture to the stirred basic solution.[9]

    • Scientist's Note: A cloudy yellow precipitate of dicinnamalacetone should begin to form, often after a brief delay.[3] The reaction is exothermic, and the flask may become warm.

  • Complete the Reaction: Continue to stir the mixture vigorously at room temperature for 30 minutes to ensure the reaction goes to completion. The mixture will become a thick yellow slurry.

  • Maximize Crystallization: After stirring, cool the reaction flask in an ice bath for 15-20 minutes to maximize the precipitation of the product.[2]

  • Isolate the Crude Product: Collect the yellow crystals by vacuum filtration using a Buchner funnel.

  • Wash the Product: Wash the crystals on the filter paper with three portions of cold deionized water (approx. 20 mL each) to remove any residual sodium hydroxide.[6] Follow this with two washes of cold 95% ethanol (approx. 10 mL each) to remove unreacted cinnamaldehyde and other organic impurities.[2]

  • Dry the Product: Press the crystals as dry as possible on the filter paper. Transfer the crude product to a watch glass and allow it to air-dry completely. Weigh the crude product and calculate the yield.

Purification via Recrystallization
  • Transfer the crude dicinnamalacetone to a clean Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely (a starting point is approximately 10-15 mL of ethanol per gram of crude product).[6] Gently heat the mixture on a hot plate in a fume hood to facilitate dissolution.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Bright yellow crystals will begin to form.

  • Once the flask has reached room temperature, place it in an ice bath for 15 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry completely.

Characterization
  • Appearance: Bright yellow crystalline solid.[1]

  • Melting Point: The purified product should have a sharp melting point. The literature value is approximately 143 °C.[3]

  • Spectroscopic Analysis: The structure can be confirmed using standard spectroscopic methods such as FT-IR and ¹H NMR.

    • FT-IR (ATR): Expect strong peaks corresponding to the conjugated C=O stretch (~1640-1620 cm⁻¹) and C=C alkene stretches (~1600-1580 cm⁻¹).[2]

    • ¹H NMR (CDCl₃): Expect complex multiplets in the vinyl region (~6.8-7.2 ppm) and the aromatic region (~7.3-7.6 ppm).[10]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare NaOH Solution C Combine & Stir (30 min) A->C B Prepare Aldehyde/ Ketone Mixture B->C D Cool in Ice Bath (15 min) C->D E Vacuum Filtration D->E F Wash with H₂O & Cold EtOH E->F G Recrystallize from Ethanol F->G H Final Filtration & Drying G->H I Weigh Product & Calc. Yield H->I J Melting Point & Spectroscopy I->J

Caption: Workflow for Dicinnamalacetone Synthesis.

Safety Precautions and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe chemical burns to skin and eyes. Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Cinnamaldehyde: Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[11][12] Avoid inhalation of vapors and direct contact with skin and eyes.[11] If skin contact occurs, wash thoroughly with soap and water.[13]

  • Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. It is also a skin and eye irritant.

  • Ethanol: Flammable liquid and vapor. Keep away from ignition sources.

First Aid Measures:

  • Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water.[14]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

  • Inhalation: Move the person to fresh air.[11]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[13]

References

  • Dwivedi, R., et al. (2011). Recent Progress in Non-linear Optical Material, Syntheses, Characterization and Geometry Optimization of Dicinnamalacetone. Archives of Physics Research, 2(2), 36-44. Retrieved from [Link]

  • Chegg. (2021, May 7). Question: Given... Cinnamaldehyde + Acetone = Dicinnamalacetone. Retrieved from [Link]

  • Study.com. (n.d.). a) Explain why the product of condensation of one mol of cinnamaldehyde with one mol of acetone is not isolated from the synthesis of dicinnamalacetone. Retrieved from [Link]

  • Corrosion. (2020, December 19). Synthesis of Dicinnamalacetone [Video]. YouTube. Retrieved from [Link]

  • Brainly. (2023, May 12). [FREE] Explain why the product of the condensation of one mole of cinnamaldehyde with one mole of acetone is not. Retrieved from [Link]

  • Wikipedia. (n.d.). Dicinnamalacetone. Retrieved from [Link]

  • Loba Chemie. (2016, May 20). CINNAMALDEHYDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Dibenzalacetone by Aldol Condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dicinnamalacetone. PubChem Compound Database. Retrieved from [Link]

  • Occidental College. (n.d.). The Aldol Condensation: Synthesis of Dibenzalacetone. Retrieved from [Link]

  • University of Colorado Denver. (n.d.). Dibenzalacetone via Crossed Aldol Condensation. Retrieved from [Link]

Sources

Application Note: Synthesis of Highly Conjugated Ketones via Base-Catalyzed Aldol Condensation of Acetone and trans-Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol for the base-catalyzed Claisen-Schmidt condensation of acetone with trans-cinnamaldehyde. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, yielding highly conjugated α,β-unsaturated ketones. These products are valuable intermediates in the synthesis of various fine chemicals and pharmacologically active compounds. This document outlines the reaction mechanism, provides a detailed step-by-step experimental procedure, discusses safety considerations, and details methods for product purification and characterization. The causality behind experimental choices is explained to provide researchers with a robust understanding of the reaction for further optimization and application.

Introduction

The Claisen-Schmidt condensation, a variation of the aldol condensation, involves the reaction of an enolizable ketone with an aldehyde that lacks α-hydrogens.[1] This reaction is a powerful tool for the synthesis of α,β-unsaturated ketones, which are prominent structural motifs in numerous natural products and synthetic compounds. The extended conjugation in the products of the reaction between acetone and trans-cinnamaldehyde leads to characteristically colored compounds with potential applications in materials science and drug development.[2] This protocol details the synthesis of both the mono- and di-condensation products, offering a versatile platform for further chemical exploration.

Reaction Mechanism and Rationale

The base-catalyzed condensation of acetone and trans-cinnamaldehyde proceeds through a sequential aldol addition and dehydration mechanism. The key steps are as follows:

  • Enolate Formation: A hydroxide ion (from NaOH) deprotonates an α-hydrogen of acetone, a ketone with acidic α-protons, to form a nucleophilic enolate ion.[3][4]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of trans-cinnamaldehyde.[3] Cinnamaldehyde is used as the electrophile as it lacks α-hydrogens and thus cannot self-condense.[1]

  • Aldol Addition: The initial attack forms a β-hydroxy ketone intermediate (an aldol).[3]

  • Dehydration: This intermediate readily dehydrates under the basic conditions to form the more stable, conjugated α,β-unsaturated ketone, 6-phenyl-3,5-hexadien-2-one (the mono-condensation product).[3]

  • Second Condensation: As acetone has α-hydrogens on both sides, the mono-condensation product can be deprotonated at its remaining α-methyl group to form a new enolate. This enolate can then react with a second molecule of trans-cinnamaldehyde to yield the di-condensation product, 1,9-diphenyl-1,3,6,8-nonatetraen-5-one (dicinnamalacetone).[3]

The use of a stoichiometric excess of cinnamaldehyde or allowing for a longer reaction time can favor the formation of the di-condensation product. Conversely, using an excess of acetone would favor the mono-condensation product.

Experimental Protocol

This protocol is designed for the synthesis of the di-condensation product, dicinnamalacetone. Adjustments to the stoichiometry can be made to target the mono-condensation product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
trans-CinnamaldehydeReagentSigma-AldrichFreshly distilled if yellow/brown
AcetoneACS GradeFisher Scientific
Sodium Hydroxide (NaOH)PelletsVWR
Ethanol, 95%ReagentPharmco
Deionized Water
Hydrochloric Acid (HCl), dilute1 MFor neutralization
Anhydrous Sodium SulfateGranularFor drying
Equipment
  • Magnetic stirrer with stir bar

  • Round-bottom flask (100 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Separatory funnel

  • Büchner funnel and filter flask

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Reaction Workflow

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve NaOH in Water B Add Ethanol to NaOH Solution A->B Cool to RT D Add Aldehyde/Ketone Mixture to Base B->D C Mix Acetone and trans-Cinnamaldehyde C->D E Stir at Room Temperature (30 min) D->E Observe precipitation F Filter Precipitate E->F G Wash with Water F->G Neutralize filtrate H Recrystallize from Hot Ethanol G->H I Dry Product H->I

Sources

Application Notes & Protocols: Dicinnamalacetone as a High-Performance Nonlinear Optical Material

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers and scientists on the utilization of dicinnamalacetone (DCA) as a nonlinear optical (NLO) material. It covers the fundamental principles of NLO, detailed protocols for the synthesis and crystal growth of high-purity DCA, and standardized methods for the characterization of its second- and third-order nonlinearities. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to ensure experimental success and data reliability.

Introduction: The Promise of Organic NLO Materials

The field of nonlinear optics is foundational to modern photonic technologies, including optical switching, frequency conversion, and optical data storage.[1][2] Organic materials have emerged as a promising class of NLO materials due to their large nonlinear optical susceptibilities, low cost, and the vast possibilities for molecular engineering.[2] Dicinnamalacetone (1,9-diphenyl-1,3,6,8-nonatetraen-5-one), a Λ-shaped molecule, is a particularly interesting candidate.[2][3] Its extended π-conjugation system is engineered to enhance second-harmonic generation (SHG) and other NLO effects.[2] This guide provides the necessary protocols to synthesize, purify, and characterize DCA for NLO applications.

Material Preparation: Synthesis and Crystal Growth

The quality of the NLO material is paramount for obtaining reliable and reproducible results. This section details the synthesis of dicinnamalacetone and subsequent crystal growth to obtain single crystals suitable for optical measurements.

Synthesis of Dicinnamalacetone via Crossed Aldol Condensation

Dicinnamalacetone is synthesized via a base-catalyzed crossed aldol condensation between cinnamaldehyde and acetone.[2][4]

Materials:

  • Cinnamaldehyde (2 mL)

  • Acetone (2.5 mL)

  • Ethanol (10 mL)

  • Sodium Hydroxide (NaOH) solution (2M, 7 mL)

  • Ice bath

  • Erlenmeyer flask (100 mL)

  • Vacuum filtration apparatus

Protocol:

  • In a 100 mL Erlenmeyer flask, combine 2 mL of cinnamaldehyde and 10 mL of ethanol.

  • Add 7 mL of 2M NaOH solution and swirl the mixture to ensure it is basic.

  • Add 2.5 mL of acetone using a micro-syringe and swirl the mixture vigorously. Precipitation of the yellow crystalline product should begin.[2][5]

  • Continue to swirl until precipitation is complete.

  • Cool the reaction mixture in an ice bath for 15-20 minutes to maximize crystal formation.[2]

  • Collect the dicinnamalacetone crystals by vacuum filtration.

  • Wash the crystals with 3-4 small portions of ice-cold ethanol to remove any unreacted starting materials.[2]

  • Dry the crystals thoroughly. The expected product is a yellow crystalline solid.[6]

Crystal Growth by Slow Evaporation

High-quality single crystals are essential for many NLO measurements. The slow evaporation method is a simple and effective technique for growing organic crystals.[7][8][9][10]

Materials:

  • Synthesized dicinnamalacetone powder

  • A suitable solvent (e.g., toluene, benzene/isooctane mixture)[11][12]

  • Beaker or crystallizing dish

  • Parafilm or aluminum foil

Protocol:

  • Prepare a saturated or nearly saturated solution of dicinnamalacetone in the chosen solvent at room temperature.[10] Ensure all the solid has dissolved; if not, filter the solution to remove any impurities.[7]

  • Transfer the solution to a clean beaker or crystallizing dish.

  • Cover the container with parafilm or aluminum foil and puncture a few small holes to allow for slow evaporation of the solvent.[9] The rate of evaporation can be controlled by the size and number of holes.[11]

  • Place the setup in a vibration-free environment.[10][11] Disturbances can lead to the formation of multiple small crystals instead of a few large ones.

  • Allow the solvent to evaporate slowly over several days to weeks. High-quality single crystals of dicinnamalacetone will form as the solution becomes supersaturated.

Characterization of Dicinnamalacetone

Once synthesized and crystallized, it is crucial to characterize the material to confirm its identity and purity.

Characterization Technique Purpose Expected Result for Dicinnamalacetone
Melting Point To assess the purity of the synthesized compound.142-145°C[2][12][13]
FT-IR Spectroscopy To identify the functional groups present in the molecule and confirm its structure.[2]Characteristic peaks for C=O stretching, C=C stretching, and aromatic C-H bonds.
X-Ray Diffraction (XRD) To confirm the crystalline phase and purity of the material.[2] It can also be used for structural analysis of single crystals.A diffraction pattern unique to the crystalline structure of dicinnamalacetone.

Nonlinear Optical Property Measurement

This section provides detailed protocols for measuring the second- and third-order nonlinear optical properties of dicinnamalacetone.

Second-Harmonic Generation (SHG) Efficiency: The Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-harmonic generation.[14][15][16] It provides a rapid assessment of the material's SHG efficiency relative to a known standard.[14][15]

Experimental Setup:

SHG_Setup Laser Pulsed Nd:YAG Laser (1064 nm) BS Beam Splitter Laser->BS Ref_Detector Reference Detector BS->Ref_Detector 5% Sample Sample Holder (DCA Powder) BS->Sample 95% Oscilloscope Oscilloscope Ref_Detector->Oscilloscope Filter Filter (Pass 532 nm) Sample->Filter SHG_Detector SHG Detector Filter->SHG_Detector SHG_Detector->Oscilloscope

Caption: Schematic of the Kurtz-Perry powder SHG measurement setup.

Protocol:

  • Grind the synthesized dicinnamalacetone crystals into a fine powder.[2]

  • Pack the powder uniformly between two transparent glass slides.[2]

  • A high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at 1064 nm, is used as the fundamental light source.[2]

  • The laser beam is split into a reference beam and a sample beam.[2] The reference beam is directed to a photodetector to monitor the input laser intensity.

  • The sample beam is focused onto the powdered sample.

  • The light transmitted through the sample is passed through a filter that blocks the fundamental wavelength (1064 nm) and allows the second-harmonic signal (532 nm) to pass.

  • The intensity of the 532 nm light is measured by a photomultiplier tube or a photodiode.

  • The SHG efficiency of dicinnamalacetone is determined by comparing its SHG intensity to that of a standard reference material (e.g., KDP or urea) under the same experimental conditions.[17]

Data Analysis: The relative SHG efficiency is calculated as the ratio of the SHG signal intensity from the dicinnamalacetone sample to the SHG signal intensity from the reference material.

Third-Order NLO Properties: The Z-Scan Technique

The Z-scan technique is a simple yet sensitive single-beam method used to measure the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾.[1][18] The real part is related to the nonlinear refractive index (n₂) and the imaginary part to the nonlinear absorption coefficient (β).[19]

Experimental Workflow:

Z_Scan_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Laser Gaussian Laser Beam Lens Focusing Lens Laser->Lens Sample DCA Sample on Translation Stage Lens->Sample Aperture Aperture Sample->Aperture Detector Detector Aperture->Detector Translate Translate Sample along Z-axis Measure_Open Measure Transmittance (Open Aperture) Translate->Measure_Open Measure_Closed Measure Transmittance (Closed Aperture) Translate->Measure_Closed Fit_Open Fit Open Aperture Data to obtain β Measure_Open->Fit_Open Fit_Closed Divide Closed by Open Data and Fit to obtain n₂ Measure_Closed->Fit_Closed Calculate_Chi3 Calculate Re(χ⁽³⁾) and Im(χ⁽³⁾) Fit_Open->Calculate_Chi3 Fit_Closed->Calculate_Chi3

Caption: Workflow for Z-scan measurement and data analysis.

Protocol:

  • Dissolve the dicinnamalacetone in a suitable organic solvent to prepare a solution of known concentration. Place the solution in a cuvette of known path length.

  • A Gaussian laser beam is focused using a lens.[1][18]

  • The sample is translated along the z-axis through the focal point of the lens.[1][18]

  • The transmitted light is measured by a photodetector in the far-field.

  • Open-Aperture Z-scan: The aperture in front of the detector is fully opened to collect all the transmitted light. The variation in transmittance as a function of the sample position gives the nonlinear absorption coefficient (β). For a material with reverse saturable absorption, a valley in the transmittance curve will be observed at the focal point.[19]

  • Closed-Aperture Z-scan: The aperture is partially closed to detect changes in the beam profile due to nonlinear refraction. The transmittance curve will show a peak-valley or valley-peak configuration, from which the sign and magnitude of the nonlinear refractive index (n₂) can be determined.[20]

  • The closed-aperture data is then divided by the open-aperture data to isolate the effect of nonlinear refraction.

Data Analysis:

  • The open-aperture Z-scan data is fitted to theoretical equations to determine the nonlinear absorption coefficient, β.

  • The normalized closed-aperture Z-scan data is fitted to determine the nonlinear refractive index, n₂.

  • The real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾, can then be calculated from n₂ and β.

Conclusion

Dicinnamalacetone is a promising organic material for nonlinear optical applications. By following the detailed protocols provided in this application note, researchers can reliably synthesize, purify, and characterize this material. The described SHG and Z-scan measurement techniques provide a robust framework for evaluating its NLO properties, paving the way for its integration into advanced photonic devices.

References

  • Measurements of third-order optical nonlinearity using Z-scan technique: A review. (2025, August 7).
  • Crystal Growth - Sample Preparation - Molecular Solids Group. Philipps-Universität Marburg.
  • Photoacoustic Z-scan for the measurement of third-order nonlinear absorption coefficient. (2011, February 21). Optics Letters.
  • Z-Scan Technique for Nonlinear Optics. Scribd.
  • Recent Progress in Non-linear Optical Material, Syntheses, Characterization and Geometry Optimization of Dicinnamalacetone. (2011). Scholars Research Library.
  • Recent Progress in Non-linear Optical Material, Syntheses, Characterization and Geometry Optimization of Dicinnamalacetone | Abstract. Scholars Research Library.
  • Measurements of Third-Order Optical Nonlinearity using Z- Scan Technique: A Review. AIP Publishing.
  • Crystal Growing Tips. (2015, April 28). University of Florida.
  • Application of solution techniques for rapid growth of organic crystals. (2011, January 1). Journal of Crystal Growth.
  • The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. (2023, January 22). MDPI.
  • The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. (2025, October 13).
  • The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. (2023, January 22). PubMed.
  • kurtz-perry powder technique: Topics by Science.gov. Science.gov.
  • Growing Quality Crystals. MIT Department of Chemistry.
  • Growing Crystals That Will Make Your Crystallographer Happy. Chemistry.
  • SECOND HARMONIC GENERATION SHG: Significance and symbolism. (2024, December 8). Scinapse.
  • Measurements of nonlinear refractive index in sc
  • A new clock reaction preparation of dicinnamalacetone.
  • Synthesis of Dicinnamalacetone. (2020, December 19). YouTube.
  • Dicinnamalacetone - Wikipedia. Wikipedia.
  • CAS 622-21-9: Dicinnamalacetone. CymitQuimica.
  • 1,9-DIPHENYL-1,3,6,8-NONATETRAEN-5-ONE. (2026, January 13). ChemicalBook.

Sources

Application Notes and Protocols for the Preparation of Curcumin Analogues Using a 1,9-Diphenylnona-1,3,6,8-tetraen-5-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and application notes for the synthesis, characterization, and biological evaluation of novel curcumin analogues based on the 1,9-diphenylnona-1,3,6,8-tetraen-5-one scaffold. Curcumin, a natural polyphenol, exhibits a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its clinical utility is hampered by poor bioavailability and rapid metabolism.[1] The synthesis of curcumin analogues with an extended π-system, such as those derived from the this compound backbone, represents a promising strategy to enhance their pharmacological profiles. This document offers researchers, scientists, and drug development professionals a robust framework for the preparation and preclinical assessment of this emerging class of therapeutic candidates.

Introduction: Rationale for the this compound Scaffold

The therapeutic potential of curcumin is well-documented, yet its clinical translation is challenging due to its chemical instability and low systemic bioavailability.[1] A key strategy to overcome these limitations is the development of synthetic analogues with improved physicochemical and pharmacokinetic properties. The this compound scaffold extends the conjugation of the curcumin molecule, which can lead to enhanced biological activity. This extended conjugation can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to greater efficacy and stability.

This guide will detail two primary synthetic approaches to this scaffold: a convergent synthesis via the Claisen-Schmidt condensation and a linear synthesis using the Wittig and Horner-Wadsworth-Emmons reactions. Furthermore, it will provide step-by-step protocols for the characterization of these analogues and their evaluation in relevant in vitro anticancer and anti-inflammatory assays.

Synthetic Protocols

The synthesis of 1,9-diaryl-nona-1,3,6,8-tetraen-5-ones can be approached through several methods. Below are two detailed protocols for the synthesis of these curcumin analogues.

Method A: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a classic and straightforward method for the synthesis of α,β-unsaturated ketones, and it can be adapted for the preparation of the this compound scaffold. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[1][3][4]

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired substituted benzaldehyde (2.2 equivalents) and acetone (1.0 equivalent) in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture. The concentration of the NaOH solution should be carefully controlled to catalyze the reaction without promoting side reactions.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the product is typically indicated by the appearance of a new, less polar spot.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid) to a pH of ~7. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

ReagentMolar RatioNotes
Substituted Benzaldehyde2.2The slight excess ensures complete reaction of the ketone.
Acetone1.0The limiting reagent.
Sodium HydroxideCatalyticThe concentration should be optimized for each substrate.
EthanolSolventProvides a suitable medium for the reaction.
Method B: Wittig and Horner-Wadsworth-Emmons Reactions

An alternative, more linear approach involves the use of the Wittig and Horner-Wadsworth-Emmons reactions to construct the polyene system. This method offers greater control over the stereochemistry of the double bonds.[5][6][7][8]

Protocol: Synthesis of 1,9-Diheteroarylnona-1,3,6,8-tetraen-5-ones [5][6][7][8]

This multi-step synthesis involves the initial preparation of a phosphonium salt or a phosphonate ester, which is then reacted with an appropriate aldehyde to form the extended conjugated system.

  • Synthesis of the Phosphonium Salt/Phosphonate Ester: Prepare the necessary ylide or phosphonate carbanion from the corresponding phosphonium salt or phosphonate ester using a strong base (e.g., sodium hydride or butyllithium).

  • Wittig/Horner-Wadsworth-Emmons Reaction: React the ylide or phosphonate carbanion with the appropriate aldehyde to form the desired alkene.

  • Iterative Reactions: Repeat the process to build the full 1,9-diaryl-nona-1,3,6,8-tetraen-5-one scaffold.

  • Purification: Purify the final product using column chromatography on silica gel.

Characterization of Synthesized Analogues

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation.

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the vinylic protons of the conjugated system. The coupling constants of the vinylic protons can confirm the trans stereochemistry of the double bonds.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the polyene chain.

Expected NMR Data for the this compound Scaffold:

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0125 - 145
Vinylic Protons6.5 - 7.5120 - 140
Carbonyl Carbon-~185
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups in the molecule, such as the carbonyl group (C=O) and the carbon-carbon double bonds (C=C) of the aromatic rings and the polyene chain.

Biological Evaluation Protocols

The synthesized curcumin analogues should be evaluated for their biological activity using in vitro assays.

Anticancer Activity: MTT or WST-1 Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) assays are colorimetric assays used to assess cell viability and proliferation.[2][9][10]

Protocol: WST-1 Cell Proliferation Assay [5][6][7][8]

  • Cell Seeding: Seed cancer cells (e.g., prostate cancer cell lines PC-3, LNCaP, DU145) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized curcumin analogues for a specified period (e.g., 48 or 72 hours).

  • WST-1 Reagent Addition: Add the WST-1 reagent to each well and incubate for a few hours. The metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay

The anti-inflammatory activity of the curcumin analogues can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Protocol: Griess Assay for Nitrite Determination

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the curcumin analogues for a short period, followed by stimulation with LPS to induce nitric oxide synthase (iNOS).

  • Griess Reagent Addition: After a suitable incubation period, collect the cell culture supernatant and add Griess reagent. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance of the azo compound at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Structure-Activity Relationship (SAR) Insights

The biological activity of the 1,9-diaryl-nona-1,3,6,8-tetraen-5-one analogues can be modulated by introducing different substituents on the terminal aromatic rings.

  • Electron-donating and Electron-withdrawing Groups: The presence of electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., halogens, nitro) on the aromatic rings can significantly influence the anticancer and anti-inflammatory activities.

  • Heteroaromatic Rings: Replacing the phenyl rings with heteroaromatic rings (e.g., pyridine, quinoline) has been shown to enhance the potency of these curcumin analogues.[5][6][7][8]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Aldehyde Substituted Benzaldehyde Condensation Claisen-Schmidt Condensation Aldehyde->Condensation Ketone Acetone Ketone->Condensation Crude_Product Crude 1,9-Diaryl-nona- 1,3,6,8-tetraen-5-one Condensation->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Pure_Product Pure Curcumin Analogue Purification->Pure_Product NMR NMR (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Anticancer Anticancer Assay (MTT/WST-1) Pure_Product->Anticancer Anti_inflammatory Anti-inflammatory Assay (NOS Inhibition) Pure_Product->Anti_inflammatory SAR Structure-Activity Relationship Analysis Anticancer->SAR Anti_inflammatory->SAR

Caption: Experimental workflow from synthesis to biological evaluation.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_modifications Structural Modifications cluster_activities Biological Activities Scaffold 1,9-Diaryl-nona-1,3,6,8-tetraen-5-one Scaffold EDG Electron-Donating Groups (e.g., -OCH₃, -OH) Scaffold->EDG EWG Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂) Scaffold->EWG Heterocycles Heteroaromatic Rings (e.g., Pyridine, Quinoline) Scaffold->Heterocycles Increased_Anticancer Increased Anticancer Activity EDG->Increased_Anticancer Modulated_Anti_inflammatory Modulated Anti-inflammatory Activity EDG->Modulated_Anti_inflammatory EWG->Increased_Anticancer EWG->Modulated_Anti_inflammatory Heterocycles->Increased_Anticancer Improved_PK Improved Pharmacokinetic Properties Heterocycles->Improved_PK

Caption: Key structural modifications and their impact on biological activity.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel curcumin analogues with potentially enhanced therapeutic properties. The protocols and application notes presented in this guide offer a comprehensive resource for the synthesis, characterization, and biological evaluation of these promising compounds. By systematically exploring the structure-activity relationships of this class of molecules, researchers can advance the development of next-generation curcumin-based therapeutics for a variety of diseases, including cancer and inflammatory disorders.

References

  • Chen, Q., et al. (2016). Design, synthesis, and biological evaluation of 1,9-diheteroarylnona-1,3,6,8-tetraen-5-ones as a new class of anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 24(20), 4977-4987. [Link]

  • Ziani, N., et al. (2013). Synthesis of new curcumin analogues from Claisen‐Schmidt condensation. European Journal of Chemistry, 4(2), 146-148. [Link]

  • Ziani, N., et al. (2013). Synthesis of new curcumin analogues from Claisen-Schmidt condensation. European Journal of Chemistry, 4(2), 146-148. [Link]

  • Liang, G., et al. (2009). Synthesis, crystal structure and anti-inflammatory properties of curcumin analogues. European Journal of Medicinal Chemistry, 44(2), 915-919. [Link]

  • Al-Rawi, J. M. A., & Al-Amiery, A. A. (2012). Synthesis and Biological Activity Study of Some Heterocycles Derived from Dibenzalacetone. International Journal of Applied Chemistry, 8(2), 125-133. [Link]

  • Tan, S. G., & Lee, H. L. (2015). SYNTHESIS AND CHARACTERIZATION OF CURCUMINOIDS BY CLAISEN-SCHMIDT CONDENSATION AND THEIR CYTOTOXIC EFFECTS ON HELA AND K562 CANCER CELL LINES. Journal of Chemical and Pharmaceutical Research, 7(5), 1084-1093. [Link]

  • Maji, S., et al. (2014). Synthesis of new curcumin analogues from Claisen-Schmidt condensation. ResearchGate. [Link]

  • Liang, G., et al. (2015). Discovery and evaluation of asymmetrical monocarbonyl analogs of curcumin as anti-inflammatory agents. International Journal of Molecular Sciences, 16(7), 14583-14601. [Link]

  • Wijianto, B., et al. (2020). CURCUMIN MONO-CARBONYL ANALOGS AS POTENT ANTIBACTERIAL COMPOUNDS: SYNTHESIS, BIOLOGICAL EVALUATION AND DOCKING SIMULATION STUDY. RASAYAN Journal of Chemistry, 13(2), 1153-1165. [Link]

  • Chen, Q., et al. (2016). Design, Synthesis, and Biological Evaluation of 1,9-Diheteroarylnona-1,3,6,8-tetraen-5-ones as a New Class of Anti-Prostate Cancer Agents. PMC. [Link]

  • Liang, G., et al. (2008). Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin. Bioorganic & Medicinal Chemistry Letters, 18(4), 1525-1529. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Addae-Mensah, I., et al. (2010). 1 H and 13 C-NMR data for compound 1. ResearchGate. [Link]

  • Liang, G., et al. (2008). Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin. ResearchGate. [Link]

  • Chen, Q., et al. (2016). Design, Synthesis, and Biological Evaluation of 1,9-Diheteroarylnona-1,3,6,8-tetraen-5-ones as a New Class of Anti-Prostate Cancer Agents. ResearchGate. [Link]

  • Stanetty, P., & Schnürch, M. (2016). 46.4 Synthesis by Aldol and Related Condensation Reactions. Science of Synthesis, 46, 149-172. [Link]

  • Nagargoje, A. A., et al. (2022). Investigation of the Anti-inflammatory potential of Mono-carbonyl Analogues of Curcumin. Analytical Chemistry Letters, 12(5), 586-598. [Link]

  • Abyyu, A., et al. (2025). Green synthesis, bio-evaluation, and in silico study of dibenzalacetone: A curcumin analog for the medicinal treatment of inflammatory diseases. Biocatalysis and Agricultural Biotechnology, 65, 103561. [Link]

  • Chen, Q., et al. (2016). Design, synthesis, and biological evaluation of 1,9-diheteroarylnona-1,3,6,8-tetraen-5-ones as a new class of anti-prostate cancer agents. PubMed. [Link]

  • Gokhale, S. S., & Toche, R. B. (2019). Synthesis of Dibenzylidene Acetone via Aldol Condensation of Diacetone Alcohol with Substituted Benzaldehydes. International Journal of ChemTech Research, 12(6), 1-6. [Link]

  • Khan, I., et al. (2022). Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents. BMC Chemistry, 16(1), 1-18. [Link]

  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165. [Link]

  • University of Massachusetts Amherst. (n.d.). Experiment 19 — Aldol Condensation. Department of Chemistry. [Link]

  • University of Missouri–St. Louis. (n.d.). 23. The Aldol Condensation: Synthesis of Dibenzalacetone. Department of Chemistry. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Truman State University. (n.d.). Aldol Condensation to form Tetraphenylcyclopentadienone. Department of Chemistry. [Link]

  • Mendes, F., et al. (2020). Structure–activity relationship of anticancer and antiplasmodial gold bis(dithiolene) complexes. Dalton Transactions, 49(2), 374-383. [Link]

Sources

Application Notes and Protocols for Crystal Growth of Organic Conjugated Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystalline Quality in Drug Discovery and Materials Science

Organic conjugated ketones represent a pivotal class of molecules, forming the structural core of numerous pharmaceuticals, functional materials, and optoelectronic components. Their extended π-systems, coupled with the polar ketone functionality, give rise to a rich tapestry of physical and chemical properties. However, the full realization of their potential is intrinsically linked to their solid-state structure. High-quality single crystals are not merely an academic curiosity; they are an absolute prerequisite for unambiguous structure determination via X-ray crystallography, which in turn provides the foundational understanding of structure-property relationships. Furthermore, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a prevalent challenge in this class of molecules, with different polymorphs often exhibiting disparate solubility, bioavailability, and photophysical characteristics.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical techniques for growing high-quality single crystals of organic conjugated ketones. The protocols herein are designed not as rigid recipes, but as a framework for rational experimental design, emphasizing the underlying causality of each step to empower the researcher to troubleshoot and optimize their crystallization experiments.

I. Foundational Principles: Understanding the Crystallization Landscape of Conjugated Ketones

The crystallization of organic conjugated ketones is a delicate interplay of thermodynamics and kinetics. The goal is to guide the molecules from a disordered state in solution to a highly ordered, three-dimensional lattice. The unique structural features of these molecules—a rigid, often planar, conjugated backbone and a polar ketone group—present specific challenges and opportunities.

  • Solubility and Supersaturation: The journey to a crystal begins with achieving a state of supersaturation, where the concentration of the solute in the solvent exceeds its equilibrium solubility.[4] The rate at which this supersaturation is approached is a critical determinant of crystal quality. Rapid increases in concentration often lead to the formation of many small, imperfect crystals or even amorphous precipitates. Conversely, a slow and controlled approach to supersaturation favors the growth of a few, large, well-ordered single crystals.

  • The Role of the Solvent: The choice of solvent is arguably the most critical parameter in the crystallization of organic conjugated ketones.[5][6][7][8][9][10] The solvent not only dictates the solubility of the compound but also influences crystal packing and morphology through specific interactions with the solute molecules. For conjugated ketones, a key consideration is the potential for hydrogen bonding between the ketone's carbonyl oxygen and protic solvents (e.g., alcohols). While such interactions can enhance solubility, they can also interfere with the desired intermolecular interactions between the ketone molecules themselves, potentially leading to the incorporation of solvent into the crystal lattice or the formation of less stable polymorphs. A general guideline is to select a solvent in which the compound exhibits moderate solubility, allowing for a gentle transition into the supersaturated state.[5][11]

  • Polymorphism: A Persistent Challenge: The conformational flexibility of some conjugated ketones, coupled with the possibility of different intermolecular packing motifs (e.g., π-π stacking, C-H···O interactions), makes them particularly susceptible to polymorphism.[1][2][3][12][13] The specific polymorph obtained can be influenced by a variety of factors, including the choice of solvent, the rate of cooling or evaporation, and the presence of impurities. Therefore, careful characterization of the resulting crystals is essential to ensure the desired solid form has been obtained.

II. Core Crystallization Techniques: A Practical Guide

The following sections detail the most common and effective techniques for growing single crystals of organic conjugated ketones, complete with step-by-step protocols and explanations of the underlying principles.

A. Slow Evaporation: The Virtues of Patience

This is often the simplest and most successful method for obtaining high-quality single crystals.[11][14] It relies on the gradual removal of the solvent, which slowly increases the concentration of the solute until it reaches supersaturation and begins to crystallize.

Causality Behind the Method: The slow rate of evaporation ensures that the system remains close to equilibrium, providing ample time for molecules to orient themselves correctly as they incorporate into the growing crystal lattice. This minimizes the formation of defects and promotes the growth of larger, more ordered crystals.

  • Solvent Selection: Choose a solvent in which your conjugated ketone has moderate solubility at room temperature. Commonly used solvents for chalcones and benzophenones include ethanol, acetone, chloroform, and ethyl acetate.[5][11][14]

  • Solution Preparation: Prepare a nearly saturated solution of your compound in the chosen solvent. Gentle warming may be necessary to fully dissolve the compound. Ensure the solution is free of any particulate matter by filtering it through a small cotton plug or a syringe filter.

  • Crystallization Vessel: Transfer the clear solution to a clean, small-volume container with a relatively large surface area to facilitate controlled evaporation (e.g., a small beaker, a vial, or a crystallization dish).

  • Controlled Evaporation: Cover the vessel in a manner that allows for slow solvent evaporation. This can be achieved by using a lid with a small opening, parafilm with a few pinholes, or by placing the vessel inside a larger, partially covered container.[11]

  • Incubation: Place the crystallization setup in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a pipette or by decanting the mother liquor. Wash the crystals with a small amount of a solvent in which the compound is poorly soluble to remove any residual impurities and allow them to air dry.[11]

Troubleshooting "Oiling Out": A common issue with conjugated ketones, particularly those with lower melting points, is "oiling out," where the compound separates as a liquid phase instead of forming crystals. This often occurs when the supersaturation is too high or the temperature is above the compound's melting point in the chosen solvent.

Solutions:

  • Use a lower boiling point solvent. [5]

  • Reduce the initial concentration of the solution.

  • Slow down the rate of evaporation.

B. Vapor Diffusion: A Gentle Approach to Supersaturation

Vapor diffusion is a powerful technique, especially when dealing with small quantities of material.[11] It involves the slow diffusion of a "precipitant" (a solvent in which the compound is insoluble) into a solution of the compound in a "solvent" (in which it is soluble). This gradually reduces the solubility of the compound, leading to crystallization.

Causality Behind the Method: The extremely slow rate of mixing between the solvent and the precipitant ensures a very gradual increase in supersaturation, which is ideal for the growth of high-quality single crystals. This method provides excellent control over the crystallization process.

  • Solvent System Selection: Choose a pair of miscible solvents. Your conjugated ketone should be soluble in the "solvent" (typically with a higher boiling point) and insoluble in the "precipitant" (typically with a lower boiling point). A common combination for chalcones is chloroform (solvent) and pentane or hexane (precipitant).[11]

  • Preparation of the Solution: Dissolve your compound in a minimal amount of the "solvent" in a small, open container (e.g., a small vial or a microtube).

  • Crystallization Setup: Place this inner container inside a larger, sealable vessel (e.g., a beaker or a jar). Add a larger volume of the "precipitant" to the outer vessel, ensuring the liquid level is below the opening of the inner container.

  • Sealing and Incubation: Tightly seal the outer vessel to create a closed system. The more volatile precipitant will slowly diffuse into the solvent in the inner vial, inducing crystallization.

  • Crystal Harvesting: Allow the setup to remain undisturbed for several days to weeks. Once crystals have formed, carefully retrieve the inner vial and harvest the crystals as described in the slow evaporation protocol.

Diagram: Vapor Diffusion Setup

VaporDiffusion cluster_outer Outer Vessel (Sealed) cluster_inner Inner Vial OuterVessel Precipitant ('Bad' Solvent) InnerVial Conjugated Ketone in 'Good' Solvent Vapor Vapor Diffusion Vapor->InnerVial

Caption: Schematic of the vapor diffusion crystal growth setup.

C. Slow Cooling: Harnessing Temperature-Dependent Solubility

This method is particularly effective for compounds whose solubility is highly dependent on temperature.[11] It involves preparing a saturated solution at an elevated temperature and then allowing it to cool slowly, causing the solubility to decrease and the compound to crystallize.

Causality Behind the Method: Similar to slow evaporation, the gradual decrease in temperature ensures a controlled approach to supersaturation. The slow cooling rate allows molecules to arrange themselves in an ordered fashion, leading to the formation of well-defined crystals.

  • Solvent Selection: Choose a solvent in which your conjugated ketone has a significantly higher solubility at elevated temperatures than at room temperature or below.

  • Preparation of Saturated Solution: Prepare a saturated solution of your compound in the chosen solvent at or near its boiling point.

  • Crystallization Setup: Transfer the hot, saturated solution to a clean container.

  • Controlled Cooling: Allow the solution to cool to room temperature very slowly. This can be achieved by placing the container in a Dewar flask filled with hot water or by wrapping the container in an insulating material like glass wool.

  • Further Cooling (Optional): Once the solution has reached room temperature, it can be transferred to a refrigerator or freezer to maximize crystal yield, although this may sometimes lead to the formation of smaller crystals.

  • Crystal Harvesting: Collect the crystals by filtration and wash them with a small amount of cold solvent.

III. Experimental Workflow and Data Presentation

A systematic approach to crystallization experiments is crucial for success. The following workflow and data tables provide a framework for organizing your experiments and recording your observations.

Diagram: Crystal Growth Experimental Workflow

CrystalGrowthWorkflow Start Start: Purified Conjugated Ketone SolventScreening Solvent Screening (Solubility Tests) Start->SolventScreening MethodSelection Select Crystallization Method (Slow Evaporation, Vapor Diffusion, etc.) SolventScreening->MethodSelection Setup Set Up Crystallization Experiment MethodSelection->Setup Incubation Incubation (Days to Weeks) Setup->Incubation Observation Observe for Crystal Growth Incubation->Observation CrystalCheck Crystals Formed? Observation->CrystalCheck Harvest Harvest and Dry Crystals CrystalCheck->Harvest Yes NoCrystals Troubleshoot: - Adjust concentration - Change solvent/method - Add seed crystal CrystalCheck->NoCrystals No Characterization Characterize Crystals (Microscopy, X-ray Diffraction) Harvest->Characterization NoCrystals->Setup

Caption: A generalized workflow for single crystal growth experiments.

Table 1: Solvent Screening for a Novel Chalcone Derivative

SolventSolubility at 25°CSolubility at 70°CObservations upon Cooling
EthanolSparingly SolubleVery SolubleFormation of fine needles
AcetoneSolubleVery SolubleNo crystals formed
TolueneSparingly SolubleSolubleFormation of small plates
n-HexaneInsolubleInsoluble-
ChloroformSolubleVery SolubleOiled out

Table 2: Summary of Crystallization Attempts for Benzophenone

MethodSolvent(s)Temperature (°C)TimeResult
Slow EvaporationEthanol257 daysSmall, clear prisms
Slow CoolingToluene80 -> 2524 hoursLarge, block-like crystals
Vapor DiffusionChloroform/Hexane2510 daysHigh-quality, single crystals

IV. Conclusion and Future Perspectives

The successful growth of high-quality single crystals of organic conjugated ketones is a critical step in advancing our understanding and application of these important molecules. The techniques and protocols outlined in these application notes provide a solid foundation for achieving this goal. By carefully considering the principles of solubility, supersaturation, and solvent-solute interactions, and by employing a systematic and patient approach, researchers can significantly increase their chances of obtaining crystals suitable for detailed structural analysis.

Future advancements in this field will likely involve the use of high-throughput crystallization screening methods and computational modeling to predict optimal crystallization conditions.[6][7] These approaches, combined with the fundamental techniques described herein, will continue to drive innovation in the development of new pharmaceuticals and functional organic materials based on conjugated ketone scaffolds.

V. References

  • Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. (n.d.). Scholars Research Library. [Link]

  • Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (2008). Asian Journal of Chemistry. [Link]

  • TOF-SIMS analysis of curcuminoids and curcumin crystals crystallized from their pure and impure solutions. (2022). CrystEngComm. [Link]

  • Growth of benzophenone single crystals from solution: A novel approach with 100% solute - Crystal conversion efficiency. (2025). ResearchGate. [Link]

  • Synthesis, Growth and Characterization of Benzophenone Added Sodium Acid Phthalate Crystal—A Potential Material for Nonlinear. (2022). Scirp.org. [Link]

  • Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. (n.d.). Scholars Research Library. [Link]

  • Chalcone Synthesis: Lab Procedure. (n.d.). studylib.net. [Link]

  • Curcumin, a Biological Wonder Molecule: A Crystal Engineering Point of View. (2018). Crystal Growth & Design. [Link]

  • The Homoleptic Curcumin–Copper Single Crystal (ML2): A Long Awaited Breakthrough in the Field of Curcumin Metal Complexes. (2023). PMC. [Link]

  • A Concept Crystal Habit Phase Diagram and Data for Curcumin in Isopropanol: Classical Versus Non-Classical Crystallization. (2025). MDPI. [Link]

  • Synthesis of chalcone. (2013). ResearchGate. [Link]

  • The Homoleptic Curcumin–Copper Single Crystal (ML2): A Long Awaited Breakthrough in the Field of Curcumin Metal Complexes. (2025). ResearchGate. [Link]

  • Conformational polymorphism in organic crystals. (2008). PubMed. [Link]

  • Conformational Polymorphism in Organic Crystals. (2008). Accounts of Chemical Research. [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). MDPI. [Link]

  • Understanding the Effect of a Solvent on the Crystal Habit. (2025). ResearchGate. [Link]

  • Polymorphism control and the formation of organic molecular nanocrystals. (n.d.). DSpace@MIT. [Link]

  • Polymorphism in Organic Crystals: A Pharma Breakthrough. (n.d.). Tiger Analytics. [Link]

  • Control of polymorphism, crystal size and habit in pharmaceuticals. (n.d.). Purdue University.

  • The e!ect of solvent on crystal growth and morphology. (n.d.). Future4200. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization?. (2025). YouTube. [Link]

  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. (n.d.). CrystEngComm. [Link]

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Troubleshooting & Optimization

Technical Support Center: Dicinnamalacetone Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Purity of Dicinnamalacetone (1,9-diphenyl-1,3,6,8-nonatetraen-5-one) via Aldol Condensation. Ticket ID: RES-ALDOL-004 Assigned Specialist: Senior Application Scientist

Core Parameters & Causality (The "Why")

The synthesis of dicinnamalacetone involves a double Claisen-Schmidt condensation between one equivalent of acetone and two equivalents of cinnamaldehyde. Unlike the simpler dibenzalacetone synthesis, this reaction utilizes an


-unsaturated aldehyde (cinnamaldehyde), creating a highly conjugated tetraene system. This extended conjugation increases the risk of polymerization ("tarring") and side reactions if conditions are not strictly controlled.
Critical Variables Table
ParameterRecommended SettingScientific Rationale
Stoichiometry 2.2 : 1 (Aldehyde : Acetone)A slight excess of cinnamaldehyde (2.2 eq) drives the equilibrium toward the bis-product. A 1:1 ratio or deficiency yields the mono-condensed intermediate (6-phenyl-3,5-hexadiene-2-one).
Temperature 20–25°C (Reaction) 0–4°C (Precipitation)High temperatures (>30°C) promote Michael addition (1,4-attack) side pathways and polymerization of the diene system, resulting in dark tars.
Base Concentration 10% NaOH (aq) Stronger bases (e.g., 50% NaOH) increase the rate of Cannizzaro reaction on the aldehyde and self-condensation of acetone, destroying reactants before they couple.
Reagent Purity Freshly Distilled Cinnamaldehyde oxidizes rapidly to cinnamic acid upon air exposure. Cinnamic acid neutralizes the base catalyst, stalling the reaction completely.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky liquid) instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue. It occurs when the product precipitates faster than it can organize into a crystal lattice, or when the ethanol/water ratio is incorrect, trapping impurities. Corrective Action:

  • The "Cloud Point" Method: Re-dissolve the oil in a minimum amount of hot ethanol. Add water dropwise very slowly until a faint, persistent cloudiness appears. Stop immediately.

  • Seeding: Add a single crystal of pure dicinnamalacetone (if available) or scratch the inner glass wall of the flask vigorously with a glass rod. The micro-glass shards act as nucleation sites.

  • Slow Cooling: Do not plunge the hot solution directly into ice. Let it cool to room temperature over 30 minutes, then move to an ice bath.

Q2: The reaction mixture turned dark brown/black, and the yield is <20%.

Diagnosis: "Tarring" has occurred. This is likely due to polymerization of the conjugated system or the Cannizzaro reaction, triggered by high temperatures or highly concentrated base. Corrective Action:

  • Lower Temperature: Ensure the reaction runs at room temperature. If the exotherm is noticeable upon base addition, add the base in smaller aliquots.

  • Check Acetone: Ensure acetone is not added before the aldehyde is mixed with the solvent. Adding base to acetone alone triggers rapid self-aldol condensation (forming diacetone alcohol/mesityl oxide).

Q3: I have a low melting point (e.g., 120–130°C vs. 144°C). Is it impure?

Diagnosis: Likely a mixture of geometric isomers. The desired product is the all-trans (


) isomer. The reaction can produce 

isomers, which have lower melting points and higher solubility. Corrective Action:
  • Recrystallization: Recrystallize from ethyl acetate or ethanol/acetone (9:1). The all-trans isomer is the least soluble and will crystallize out first. Iodine-catalyzed isomerization (refluxing with a crystal of

    
     in toluene) can sometimes convert 
    
    
    
    isomers to the thermodynamic
    
    
    product, but this is advanced processing.

Optimized "Gold Standard" Protocol

Objective: Synthesis of 1,9-diphenyl-1,3,6,8-nonatetraen-5-one. Scale: 10 mmol Acetone basis.

Reagents
  • Cinnamaldehyde: 2.90 g (22 mmol) [Note: Must be clear yellow. If dark orange, distill before use.]

  • Acetone: 0.58 g (10 mmol)

  • Ethanol (95%): 30 mL

  • NaOH Solution: 10 mL of 10% aqueous NaOH

Step-by-Step Workflow
  • Preparation: In a 125 mL Erlenmeyer flask, combine the Cinnamaldehyde and Acetone in the Ethanol . Stir until homogenous.

  • Catalysis: Add the 10% NaOH solution dropwise over 5 minutes while stirring vigorously.

    • Checkpoint: The solution should turn yellow immediately, then darken slightly to orange. If it turns black instantly, your base is too concentrated.

  • Reaction: Cap the flask and stir at room temperature (20-25°C) for 30 minutes.

    • Observation: A yellow precipitate should begin to form within 10–15 minutes.

  • Precipitation: After 30 minutes, place the flask in an ice-water bath (0-4°C) for 20 minutes to maximize precipitation.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel.[1]

  • Washing (Crucial):

    • Wash with 3 x 10 mL of ice-cold water (removes NaOH and Na-cinnamate side products).

    • Wash with 1 x 5 mL of ice-cold ethanol (removes unreacted cinnamaldehyde).

  • Purification: Recrystallize from hot Ethyl Acetate or Ethanol.

    • Target Yield: 60–80%[1]

    • Target MP: 142–144°C

Visualization & Logic

A. Reaction Pathway & Mechanism

The following diagram illustrates the double aldol condensation pathway, highlighting the critical intermediate and the dehydration steps driven by conjugation stability.

G cluster_0 Phase 1: First Condensation cluster_1 Phase 2: Second Condensation Acetone Acetone (Nucleophile) Enolate1 Enolate Ion Acetone->Enolate1 NaOH (-H2O) Cinn1 Cinnamaldehyde (Electrophile) Aldol1 Beta-Hydroxy Ketone Enolate1->Aldol1 + Cinn1 Mono Mono-Cinnamalacetone (Intermediate) Aldol1->Mono -H2O (Dehydration) Enolate2 Enolate of Intermediate Mono->Enolate2 NaOH (-H+) Cinn2 Cinnamaldehyde (2nd Eq) Aldol2 Bis-Hydroxy Ketone Enolate2->Aldol2 + Cinn2 Product Dicinnamalacetone (Final Product) Aldol2->Product -H2O (Irreversible)

Caption: Step-wise mechanism showing the formation of the mono-intermediate followed by the final bis-product. The dehydration steps are driven by the thermodynamic stability of the extended conjugated system.

B. Troubleshooting Decision Tree

Use this logic flow to diagnose low yield or purity issues immediately.

Troubleshooting Start Issue Detected Q1 Is the product an oil/sticky? Start->Q1 Q2 Is the color dark brown/black? Q1->Q2 No Sol1 SOLVENT ERROR Re-dissolve in hot EtOH. Add H2O dropwise to cloud point. Seed crystal. Q1->Sol1 Yes Q3 Is the yield very low (<30%)? Q2->Q3 No Sol2 POLYMERIZATION Temp too high or Base too strong. Repeat at 20°C with 10% NaOH. Q2->Sol2 Yes Sol3 REAGENT QUALITY Cinnamaldehyde oxidized. Distill aldehyde or increase eq to 2.5. Q3->Sol3 Yes (Reagents Old) Sol4 MONO-PRODUCT Insufficient Aldehyde. Ensure 2.2:1 Ratio. Q3->Sol4 Yes (Reagents Fresh)

Caption: Diagnostic workflow for identifying the root cause of experimental failure based on physical observation of the product.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt stoichiometry and recrystallization techniques).

  • Hull, L. A. (2001).[2] "The Dibenzalacetone Reaction Revisited." Journal of Chemical Education, 78(2), 226.[2] (Provides mechanistic insights into the analogous aldol condensation and the importance of base concentration). [Link]

  • Martin, M. (1987). "Stereoselective Synthesis of 1,5-Diphenyl-1,3,5-pentanetrione and 1,9-Diphenyl-1,3,6,8-nonatetraen-5-one." Journal of Chemical Education, 64(12), 1069. (Specific protocol for dicinnamalacetone synthesis and isolation). [Link]

  • Master Organic Chemistry. (2022). "Aldol Condensation: Dehydration of Aldol Products."[3][4] (Mechanistic grounding for the dehydration step driven by conjugation). [Link]

Sources

Troubleshooting precipitate formation in dicinnamylideneacetone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Logic

The Problem: You are performing a crossed-aldol condensation between acetone (1 eq) and cinnamaldehyde (2 eq) to synthesize dicinnamylideneacetone (1,9-diphenyl-1,3,6,8-nonatetraen-5-one). Users frequently report "oiling out" (liquid-liquid phase separation), failure to precipitate, or the formation of a sticky polymer rather than crystalline product.

The Science: This reaction relies on the thermodynamic stability of the fully conjugated system. However, the intermediate (monocinnamylideneacetone) and the final product have low melting points relative to the reaction temperature if impurities are present. "Oiling out" occurs when the product precipitates as a supercooled liquid because the solution temperature is above the depressed melting point of the impure product.

Workflow Visualization

The following diagram outlines the critical decision paths and failure modes in this synthesis.

DCA_Synthesis_Workflow Start Reactants: Acetone + Cinnamaldehyde (1:2 Ratio) BaseAdd Slow Addition of NaOH/EtOH (Controlled Rate) Start->BaseAdd Reaction Stirring (20-25°C) Formation of Enolate BaseAdd->Reaction Check1 Precipitate Formed? Reaction->Check1 Solid Yellow/Orange Solid Check1->Solid Yes Oil Oiling Out (Dark/Sticky Liquid) Check1->Oil Liquid Phase NoSolid No Solid (Clear/Cloudy Solution) Check1->NoSolid No Filter Vacuum Filtration & Wash (Cold Water) Solid->Filter Recryst Recrystallization (EtOH or EtOAc) Filter->Recryst Final Pure DCA Crystals (MP: ~144°C) Recryst->Final Seed Intervention: Add Seed Crystal Scratch Glass Oil->Seed Seed->Solid Crystallizes Seed->Oil Fails (Polymerization) Cool Intervention: Ice Bath Cooling NoSolid->Cool Cool->Solid Crystallizes Cool->NoSolid Check Reagents

Figure 1: Decision tree for DCA synthesis. Blue nodes indicate standard process steps; Red nodes indicate failure modes; Yellow nodes indicate decision/intervention points.

Troubleshooting Guide (FAQ Format)

Issue 1: "My product is oiling out (forming a sticky liquid) instead of crystals."

Diagnosis: This is the most common failure mode. It occurs when the product separates from the solvent at a temperature above its melting point. Impurities (unreacted cinnamaldehyde or the mono-aldol intermediate) significantly lower the melting point of DCA, causing it to crash out as an oil. Corrective Actions:

  • The "Seeding" Technique: If you have any pure crystals from a previous batch, add a tiny amount to the oil/solvent mixture. This provides a nucleation site.

  • The "Scratching" Method: Take a glass stirring rod and vigorously scratch the inside of the flask at the interface between the oil and the solvent. The microscopic glass shards act as nucleation sites.

  • Re-dissolution: Heat the mixture gently until the oil dissolves back into the ethanol. Allow it to cool very slowly (wrap the flask in a towel). Rapid cooling promotes oiling; slow cooling promotes crystallization.

Issue 2: "I have been stirring for 30 minutes, but no precipitate has formed."

Diagnosis: This is usually a kinetic issue or a solubility issue. Corrective Actions:

  • Check Acetone Source: Acetone is highly volatile. If your bottle was old or left open, the actual concentration of acetone may be lower than calculated, messing up the 1:2 stoichiometry.

  • Induce Precipitation: The product is somewhat soluble in ethanol. Add water dropwise to the reaction mixture until it becomes slightly cloudy (decreasing the solvent power), then cool in an ice bath.

  • Base Strength: Ensure your NaOH solution is fresh. Carbon dioxide from the air can neutralize NaOH over time, reducing the catalytic activity required to form the enolate.

Issue 3: "The precipitate is bright yellow, but literature says it should be orange."

Diagnosis: You likely have Monocinnamylideneacetone (MCA) or a co-crystal of the mono- and di-products.

  • MCA: Bright yellow, lower melting point.

  • DCA: Yellow-Orange to Orange plates, higher melting point (~144°C). Corrective Actions:

  • Extend Reaction Time: The second aldol condensation is slower than the first. Return the solid to the reaction vessel, add more base/acetone, and stir longer.

  • Check Stoichiometry: Ensure you used a strict 2:1 molar ratio (Cinnamaldehyde:Acetone). Excess acetone favors the mono-product.

Issue 4: "My product is dark brown/red and sticky."

Diagnosis: Polymerization (Michael Addition). If the base concentration is too high or reagents are added too quickly, the enolate can attack the conjugated double bond of the product rather than the carbonyl of the aldehyde. Corrective Actions:

  • Discard and Restart: Polymerized material is difficult to salvage.

  • Control Addition: In your next attempt, add the reagent mixture dropwise to the base solution. Do not dump it in all at once.

The "Gold Standard" Protocol

Based on adaptations from Vogel's Textbook of Practical Organic Chemistry and J. Chem. Educ.

Reagents
  • Cinnamaldehyde: 2.6 mL (20 mmol)

  • Acetone: 0.73 mL (10 mmol)

  • Ethanol (95%): 15 mL

  • NaOH (10% aq): 10 mL

Step-by-Step Methodology
  • Preparation: In a 50 mL Erlenmeyer flask, combine the cinnamaldehyde and acetone in the ethanol.

  • Catalysis: Place the flask in a water bath at room temperature (20–25°C). Add the 10% NaOH solution dropwise over 5 minutes while stirring magnetically. Crucial: Rapid addition causes local heating and polymerization.

  • Reaction: A precipitate should begin to form within 2–5 minutes. Continue stirring for 30 minutes .

    • Observation: The color should transition from pale yellow (reactants) to bright yellow (mono-intermediate) to orange-yellow (di-product).

  • Isolation: Cool the flask in an ice bath for 15 minutes to maximize yield.

  • Filtration: Collect the solid via vacuum filtration using a Büchner funnel.[1]

  • Washing (Critical): Wash the filter cake with ice-cold water (3 x 10 mL) to remove all traces of NaOH.

    • Test: Check the filtrate pH. If it is basic, wash again. Residual base causes the product to decompose (turn into a black oil) during drying/storage.

  • Purification: Recrystallize from Ethyl Acetate or Ethanol/Water .

    • Recrystallization Tip: Dissolve in minimum hot ethyl acetate. If oiling out occurs, add a few drops of ethanol.

Data & Properties

PropertyMonocinnamylideneacetone (MCA)Dicinnamylideneacetone (DCA)
Appearance Light Yellow NeedlesYellow-Orange to Orange Plates
Melting Point ~112°C143–145°C
Solubility Soluble in EtOHSparingly soluble in cold EtOH
Stoichiometry 1:1 (Aldehyde:Acetone)2:1 (Aldehyde:Acetone)

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Aldol Condensation: Synthesis of Dibenzalacetone . West Virginia University Dept of Chemistry. Available at: [Link] (General mechanism and troubleshooting parallels for dibenzalacetone).

  • Troubleshooting Crystallization: Oiling Out . Chemistry LibreTexts. Available at: [Link] (Accessed Feb 20, 2026).

Sources

Minimizing side products in the synthesis of 1,9-diphenylnona-1,3,6,8-tetraen-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,9-diphenylnona-1,3,6,8-tetraen-5-one, also known as dicinnamalacetone or dicinnamylideneacetone.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers minimize side products and optimize reaction outcomes. The synthesis, a classic base-catalyzed double aldol condensation (Claisen-Schmidt) between acetone and two equivalents of cinnamaldehyde, is straightforward in principle but requires careful control to achieve high purity and yield.[3][4][5]

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final product is contaminated with a significant, more soluble, yellow impurity. TLC analysis shows a spot with a higher Rf value than the desired product. What is this side product and how can I prevent it?

A1: The most common side product in this synthesis is the mono-condensation product , (4E)-5-phenylpent-4-en-2-one (cinnamylidene acetone). This occurs when only one molecule of cinnamaldehyde reacts with acetone.[6] Its formation is primarily caused by two factors:

  • Incorrect Stoichiometry: The reaction requires a molar ratio of at least 2:1 of cinnamaldehyde to acetone to drive the reaction to the double-condensation product. If acetone is in excess, or if the ratio is closer to 1:1, the formation of the mono-adduct is highly favored. The enolate of the mono-adduct is less reactive than the initial acetone enolate, making the second addition slower.

  • Insufficient Reaction Time or Temperature: If the reaction is not allowed to proceed for a sufficient duration or at an adequate temperature, it may stall after the first condensation, leaving the mono-adduct as a major component.

Corrective Actions:

  • Verify Stoichiometry: Accurately measure your starting materials. It is advisable to use a slight excess of cinnamaldehyde (e.g., 2.1 equivalents) to ensure the complete consumption of acetone and the mono-adduct intermediate.

  • Optimize Reaction Time: Ensure the reaction is stirred for the recommended time as per your protocol, typically allowing sufficient time for the second, slower condensation to complete. Monitoring the reaction by TLC can help determine the point of maximum conversion.

  • Purification: The mono-adduct is generally more soluble in common organic solvents than the final product. An effective purification strategy is to wash the crude solid precipitate with a small amount of cold ethanol. This will dissolve the more soluble mono-adduct and unreacted cinnamaldehyde, leaving behind the purer, less soluble dicinnamalacetone.[7]

Q2: The overall yield is very low, and I've noticed the formation of a white precipitate (an acid) and an oily substance (an alcohol) upon workup. What is causing this?

A2: This issue points towards a competing side reaction known as the Cannizzaro reaction .[8] Cinnamaldehyde lacks α-hydrogens, making it susceptible to this base-induced disproportionation. In the presence of a strong base (like concentrated NaOH), one molecule of cinnamaldehyde is oxidized to cinnamic acid, while another is reduced to cinnamyl alcohol.

Mechanism Insight: The Cannizzaro reaction becomes significant when the concentration of the base is too high or when the desired aldol condensation is sluggish. The hydroxide ion attacks the aldehyde's carbonyl carbon, and the resulting intermediate transfers a hydride to a second aldehyde molecule.

Corrective Actions:

  • Control Base Concentration: Avoid using overly concentrated base solutions. A dilute solution of NaOH or KOH is generally sufficient to catalyze the aldol condensation without excessively promoting the Cannizzaro reaction.[9]

  • Gradual Addition: Add the base catalyst slowly or dropwise to the reaction mixture. This maintains a low instantaneous concentration of hydroxide ions, favoring the intended aldol pathway.

  • Temperature Management: Run the reaction at room temperature or with gentle warming. High temperatures can accelerate the Cannizzaro reaction.

Q3: My NMR spectrum shows a clean product, but the baseline is messy, or I obtained a gummy, intractable solid instead of a crystalline product. What's happening?

A3: The formation of a gummy or polymeric material suggests that undesired polymerization of the starting material or product is occurring. Aldehydes, in general, can be prone to polymerization, and the highly conjugated product can also participate in side reactions under harsh conditions.

Corrective Actions:

  • Ensure Reagent Purity: Use freshly distilled or high-purity cinnamaldehyde. Old cinnamaldehyde can contain acidic impurities (from air oxidation to cinnamic acid) that can catalyze polymerization.

  • Moderate Reaction Conditions: Avoid excessive heat and high concentrations of reactants or catalysts. These conditions can initiate polymerization pathways.

  • Effective Quenching: Once the reaction is complete (as determined by TLC), quench it promptly by neutralizing the base catalyst with a dilute acid (e.g., HCl). This prevents the base from promoting further side reactions during workup and isolation.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal stoichiometry for this reaction?

A precise 2:1 molar ratio of cinnamaldehyde to acetone is the theoretical requirement. In practice, using a slight excess of cinnamaldehyde (2.1:1) is recommended to ensure that the intermediate mono-condensation product reacts completely, thereby maximizing the yield of the desired dicinnamalacetone.

FAQ 2: How critical are the choices of base and solvent?

They are highly critical.

  • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the most common and effective catalysts. The key is to use them in catalytic amounts and in a dilute solution to prevent side reactions like the Cannizzaro reaction or acetone self-condensation.[8][9]

  • Solvent: A polar protic solvent like ethanol is often used.[5] It effectively dissolves the starting materials (cinnamaldehyde and acetone) and the base catalyst, creating a homogeneous reaction medium. Water is sometimes used in conjunction with ethanol to help dissolve the alkali hydroxide.

FAQ 3: What is the role of temperature in this synthesis?

Temperature control is a balancing act. The reaction is often initiated at room temperature. Gentle warming (e.g., to 40-50 °C) can be used to increase the rate of the second condensation step, which is slower than the first. However, excessive heat should be avoided as it can promote the formation of the aforementioned side products and lead to polymerization.[10]

FAQ 4: What is the most effective method for purifying the final product?

Recrystallization is the gold standard for purifying the crude this compound. The crude product, after being filtered and washed, can be recrystallized from a suitable solvent.

  • Recommended Solvents: Ethyl acetate is a common choice. Other options include dissolving the product in a good solvent like acetone or chloroform and then adding a poor solvent like hexane or methanol to induce crystallization. A benzene/isooctane mixture has also been reported.[7] The goal is to choose a solvent system in which the product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while impurities remain in solution.

ParameterRecommended ConditionRationale
Stoichiometry 2.1 : 1 (Cinnamaldehyde : Acetone)Drives reaction to completion, minimizes mono-adduct.
Catalyst 10% Aqueous NaOH or KOHSufficiently basic for catalysis, dilute to prevent side reactions.
Solvent Ethanol / WaterEnsures homogeneity of reactants and catalyst.
Temperature 25-50 °CBalances reaction rate against side product formation.
Purification Recrystallization (e.g., from Ethyl Acetate)Effectively removes unreacted materials and side products.
Part 3: Visualizations & Workflows
Reaction Pathway and Major Side Product

The following diagram illustrates the desired synthetic route versus the formation of the primary side product.

reaction_pathway cluster_reactants Reactants A Acetone E Acetone Enolate A->E + OH- C1 Cinnamaldehyde (1st Equiv.) M Mono-condensation Product C1->M Aldol Condensation 1 C2 Cinnamaldehyde (2nd Equiv.) P Desired Product (Dicinnamalacetone) C2->P Aldol Condensation 2 (Slower) E->M Aldol Condensation 1 ME Mono-product Enolate M->ME + OH- side_product Major Side Product (Incomplete Reaction) M->side_product ME->P Aldol Condensation 2 (Slower)

Caption: Desired vs. side reaction pathway.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues.

Sources

Removing unreacted cinnamaldehyde from dicinnamalacetone product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of dicinnamalacetone. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of dicinnamalacetone and encounter challenges in removing unreacted starting materials, specifically cinnamaldehyde. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended procedures.

Troubleshooting & FAQs

This section addresses common issues encountered during the purification of dicinnamalacetone, synthesized via the base-catalyzed double aldol condensation of cinnamaldehyde and acetone.[1][2]

Question 1: My final dicinnamalacetone product is a yellow solid, but it still has a faint smell of cinnamon. What does this indicate?

Answer: A lingering cinnamon odor in your product is a classic indicator of residual cinnamaldehyde.[3] While your desired product, dicinnamalacetone, is a yellow crystalline solid, the starting material, cinnamaldehyde, is a yellowish oily liquid with its characteristic strong scent.[4][5][6] The presence of this odor strongly suggests that the purification process was incomplete and your product is contaminated with unreacted cinnamaldehyde.

This impurity will compromise downstream applications and lead to inaccurate characterization data, most notably a depressed and broadened melting point range.[7]

Question 2: I performed a simple filtration and wash after the reaction. Why isn't this sufficient to remove all the cinnamaldehyde?

Answer: While filtering and washing the crude product with cold solvent (e.g., ice-cold ethanol) is a crucial first step to remove the bulk of soluble impurities, it often fails to remove physically trapped or adsorbed cinnamaldehyde from the crystal lattice of the dicinnamalacetone precipitate.[8]

The synthesis typically produces a fine precipitate, which can have a high surface area, leading to significant adsorption of the oily cinnamaldehyde. Furthermore, rapid precipitation can trap impurities within the crystal structure. A more rigorous purification method is required to achieve high purity.

Question 3: What is the best method to remove residual cinnamaldehyde? Recrystallization or column chromatography?

Answer: The choice between recrystallization and column chromatography depends on the level of impurity and the desired final purity.

  • Recrystallization is the most straightforward and efficient method for removing small to moderate amounts of cinnamaldehyde. It leverages the significant difference in the physical properties and solubilities of the two compounds. Dicinnamalacetone is a solid with temperature-dependent solubility, while cinnamaldehyde is a liquid at room temperature, making it an ideal candidate for removal via recrystallization.[9][10]

  • Column Chromatography is a more powerful, albeit more labor-intensive, technique. It is recommended when recrystallization fails to yield a pure product or when other, more closely related impurities are present. This method separates compounds based on their differential adsorption to a stationary phase, exploiting differences in polarity.[11][12]

As a Senior Application Scientist, my recommendation is to always start with recrystallization . It is faster, requires less solvent, and is often sufficient. If post-recrystallization analysis still shows impurities, then proceed to column chromatography.

Purification_Workflow cluster_start Synthesis & Initial Workup cluster_purification Purification Strategy cluster_analysis Purity Assessment cluster_end Final Product Crude Crude Dicinnamalacetone (Solid precipitate from reaction) Analysis1 Purity Check 1: - Melting Point - TLC Analysis Crude->Analysis1 Initial Assessment Recrystallization Primary Method: Recrystallization Analysis2 Purity Check 2: - Melting Point - TLC Analysis Recrystallization->Analysis2 Purified Solid Obtained Chromatography Secondary Method: Column Chromatography Pure_Product Pure Dicinnamalacetone (>98% Purity) Chromatography->Pure_Product Fractions Collected & Verified Analysis1->Recrystallization Impurity Detected Analysis2->Chromatography Impurity Persists Analysis2->Pure_Product Purity Confirmed (Sharp MP, Single TLC Spot)

Question 4: How do I select the right solvent for recrystallization?

Answer: The ideal recrystallization solvent follows the "soluble when hot, insoluble when cold" principle.[10] For the dicinnamalacetone/cinnamaldehyde system, you need a solvent that:

  • Readily dissolves dicinnamalacetone at its boiling point.

  • Has very low solubility for dicinnamalacetone at low temperatures (0-5 °C).

  • Keeps cinnamaldehyde and other minor impurities dissolved (or as a liquid phase) at low temperatures.

Based on literature and chemical principles, 95% Ethanol is an excellent first choice.[13] It is effective, readily available, and relatively safe. For more challenging separations, a mixed solvent system like Hexane/Ethyl Acetate can be employed.[14]

CompoundPhysical State (25°C)Melting PointBoiling PointSolubility Profile
Dicinnamalacetone Yellow Crystalline Solid[4][15]140-143 °C[3]> 300 °C (decomposes)Soluble in hot ethanol; sparingly soluble in cold ethanol.
Cinnamaldehyde Yellowish Oily Liquid[5]-7.5 °C[6][9]~248 °C[6]Soluble in ethanol, ether, chloroform; limited solubility in water.[5][6][9]

Protocols & Methodologies

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This protocol is the primary recommended method for removing unreacted cinnamaldehyde.

Step-by-Step Methodology:

  • Solvent Selection: Place approximately 20-30 mg of your crude dicinnamalacetone into a test tube. Add a few drops of 95% ethanol. If the solid does not dissolve at room temperature, it is a suitable solvent.

  • Dissolution: Transfer the bulk of your crude product to an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. Add the solvent in small portions near its boiling point, swirling the flask after each addition. It is critical to use the minimum volume to ensure maximum recovery.

  • Hot Filtration (Optional): If you observe any insoluble solid impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step is often unnecessary if the crude product appears homogenous.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals. Rushing this step by placing it directly in an ice bath will cause the product to crash out, trapping impurities.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to rinse away any remaining soluble impurities. Using cold solvent is critical to prevent your purified product from redissolving.

  • Drying: Allow the crystals to air dry completely on the filter paper or in a desiccator. The final product should be a bright yellow, crystalline solid with no detectable cinnamon odor.

Recrystallization_Principle cluster_hot Step 1: Hot Solvent cluster_cold Step 2: Slow Cooling Hot_Flask Flask with Hot Ethanol - Dicinnamalacetone (DCA) molecules dissolve - Cinnamaldehyde (CA) molecules dissolve Cold_Flask Flask with Cold Ethanol - DCA molecules crystallize out of solution - CA molecules remain dissolved Hot_Flask->Cold_Flask Cool Slowly DCA_Hot DCA CA_Hot CA Crystal Pure DCA Crystal Lattice CA_Cold CA note Impurity (CA) remains in the 'mother liquor' and is filtered away.

Protocol 2: Flash Column Chromatography

This protocol should be used if recrystallization fails to provide a product of sufficient purity.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that gives good separation between dicinnamalacetone and cinnamaldehyde. A good starting point is a mixture of Hexane and Ethyl Acetate. The target Rf for dicinnamalacetone should be ~0.3-0.4. Cinnamaldehyde, being less polar, will have a higher Rf.

  • Column Packing: Pack a glass chromatography column with silica gel (slurry packing is recommended).[11] The amount of silica should be 50-100 times the weight of your crude sample.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. Apply gentle air pressure to achieve a steady flow rate (this is "flash" chromatography).[16]

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. Cinnamaldehyde will elute from the column first. Dicinnamalacetone, being more polar, will elute later.

  • Monitoring: Monitor the fractions using TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions containing only dicinnamalacetone and remove the solvent using a rotary evaporator to yield the final, highly purified product.

Purity Assessment

Verifying the purity of your final product is a critical step.

  • Melting Point Analysis: This is the most direct method to assess purity post-recrystallization. A sharp melting point within the literature range indicates high purity, whereas a broad, depressed range signifies the presence of impurities.[7]

SampleExpected Melting Point RangeInterpretation
Crude Product 125-138 °C (Broad)Significant cinnamaldehyde impurity present.
Pure Dicinnamalacetone 141-143 °C (Sharp, <2°C range)[3]High purity achieved; successful removal of cinnamaldehyde.
  • Thin-Layer Chromatography (TLC): Spot the crude material, the purified material, and pure cinnamaldehyde (if available) on the same TLC plate. After elution, the purified sample should show a single spot corresponding to dicinnamalacetone, with no visible spot at the Rf of cinnamaldehyde.

  • Spectroscopic Methods: For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the absence of signals corresponding to cinnamaldehyde.[]

References

  • Wikipedia. (n.d.). Dicinnamalacetone. Retrieved February 20, 2026, from [Link]

  • King, L. C., & Ostrum, G. K. (1964). A new clock reaction preparation of dicinnamalacetone.
  • Chegg. (2021, May 7). Question: Given... Cinnamaldehyde + Acetone = Dicinnamalacetone. Retrieved February 20, 2026, from [Link]

  • Corrosion. (2020, December 19). Synthesis of Dicinnamalacetone [Video]. YouTube. Retrieved February 20, 2026, from [Link]

  • Study.com. (n.d.). a) Explain why the product of condensation of one mol of cinnamaldehyde with one mol of acetone is not isolated from the synthesis of dicinnamalacetone. b) The reaction of an aldehyde and acetone can... Retrieved February 20, 2026, from [Link]

  • Dwivedi, R., et al. (2011). Recent Progress in Non-linear Optical Material, Syntheses, Characterization and Geometry Optimization of Dicinnamalacetone. Archives of Physics Research, 2(2), 36-44.
  • National Center for Biotechnology Information. (n.d.). Cinnamaldehyde. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

  • IU Pressbooks. (n.d.). Melting Point Analysis of Recrystallized Dibenzalacetone. Retrieved February 20, 2026, from [Link]

  • Solubility of Things. (n.d.). Cinnamaldehyde. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) dibenzeledeneacetone, (b) dicinnamalacetone, and (c) trienonanalogs of curcumin. Retrieved February 20, 2026, from [Link]

  • Solubility of Things. (n.d.). Cinnamaldehyde. Retrieved February 20, 2026, from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved February 20, 2026, from [Link]

  • Study.com. (n.d.). How do chemical manufacturers purify acetone? How do chemical manufacturers assess purity? Find one example. Retrieved February 20, 2026, from [Link]

  • Supplementary Information. (n.d.). DOI. Retrieved February 20, 2026, from [Link]

  • Waseda University. (n.d.). Recrystallization method. Retrieved February 20, 2026, from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). Extraction of Cinnamaldehyde from Cinnamon Bark and its Aldol Condensation Reaction. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved February 20, 2026, from [Link]

  • Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved February 20, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 20, 2026, from [Link]

  • Chromatography Forum. (2006, May 12). How do you perform purity analysis? Retrieved February 20, 2026, from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved February 20, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 20, 2026, from [Link]

  • Sciencemadness Discussion Board. (2011, May 18). condensation reaction with cinnamaldehyde. Retrieved February 20, 2026, from [Link]

  • NileRed. (2015, February 9). How to extract Cinnamaldehyde from Cinnamon [Video]. YouTube. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Polyene Stereocontrol & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling cis-trans Isomerization in Nonatetraenone Synthesis

Welcome to the Polyene Synthesis Support Portal.

Status: Operational | Tier: Advanced Chemical Synthesis Subject: Nonatetraenone (C9 conjugated tetraenone) Stereochemistry Control

You are likely here because your conjugated polyenone is either (A) polymerizing into "tar" on the bench, or (B) refusing to adopt the required stereochemical configuration (e.g., all-E vs. Z,E-mixtures). Nonatetraenones are chemically fragile; their extended


-systems make them susceptible to photo-oxidation, acid-catalyzed rearrangement, and radical polymerization.

This guide treats your synthesis as a system requiring precise kinetic or thermodynamic control.

Module 1: The Synthesis Phase (Prevention)

Objective: Select the correct olefination protocol to lock stereochemistry during bond formation.

The synthesis of nonatetraenones typically involves extending a smaller aldehyde (e.g., hepta-2,4,6-trienal) via phosphonate chemistry. The choice of reagents dictates the geometry.

Protocol A: Thermodynamic Control (Targeting E-Isomers)

Method: Standard Horner-Wadsworth-Emmons (HWE) Mechanism: Reversible formation of the anti-oxaphosphetane intermediate favors the thermodynamically stable E-alkene.[1]

  • Reagents: Triethyl phosphonoacetate + NaH or LiCl/DBU.

  • Conditions: Room temperature (allows equilibration).

  • Critical Step: If the E-selectivity is poor (<10:1), switch to the Masamune-Roush modification (LiCl/DBU in MeCN), which is milder and often improves E-ratios for sensitive polyenes.

Protocol B: Kinetic Control (Targeting Z-Isomers)

Method: Still-Gennari Olefination Mechanism: Electron-withdrawing trifluoroethyl groups accelerate the elimination of the syn-oxaphosphetane, trapping the kinetic Z-product before it can equilibrate.

  • Reagents: Bis(2,2,2-trifluoroethyl) phosphonoacetate + KHMDS + 18-Crown-6.[1]

  • Conditions: Strictly -78°C.

  • Warning: The Z-nonatetraenone is significantly less stable than the E-isomer. Isolate immediately; do not store.

Decision Matrix: Reaction Pathway

HWE_Decision_Tree cluster_outcome Outcome Start Target Geometry? E_Iso Target: E-Isomer (Thermodynamic) Start->E_Iso Z_Iso Target: Z-Isomer (Kinetic) Start->Z_Iso HWE Standard HWE (NaH, THF, 0°C -> RT) E_Iso->HWE Standard Roush Masamune-Roush (LiCl, DBU, MeCN) E_Iso->Roush Sensitive Substrates Still Still-Gennari (KHMDS, 18-C-6, -78°C) Z_Iso->Still Required Stable Stable E-Product HWE->Stable Roush->Stable Unstable Unstable Z-Product (Isolate Quickly) Still->Unstable

Caption: Decision tree for selecting olefination protocols based on target stereochemistry.

Module 2: The Correction Phase (Isomerization)

Objective: Convert a mixed stereochemical batch into the thermodynamically stable all-E isomer.

If your synthesis yielded a mixture (e.g., 6Z, 8E instead of 6E, 8E), you do not need to discard it. The Iodine-Catalyzed Photoisomerization is the industry standard "reset button" for polyenes.

The Mechanism

Iodine (


) undergoes homolytic cleavage under visible light. The iodine radical adds reversibly to the double bond, breaking the 

-system and allowing free rotation around the C-C single bond. Elimination of the radical reforms the double bond, eventually accumulating the thermodynamic E-isomer.
Standard Operating Procedure (SOP)
  • Dissolution: Dissolve crude nonatetraenone in degassed Hexanes or DCM (0.05 M).

    • Note: Polar solvents can sometimes trap charged intermediates; non-polar is safer for radical mechanisms.

  • Catalyst: Add Iodine (

    
    ) solution (1–5 mol%).
    
  • Activation: Expose to ambient sunlight or a broad-spectrum white LED for 10–30 minutes.

    • Monitor: Check via TLC/UPLC every 5 minutes. Prolonged exposure causes polymerization.

  • Quench: Wash with 10%

    
     (sodium thiosulfate) to remove iodine immediately upon completion.
    

Iodine_Mechanism Cis Cis-Alkene (High Energy) Radical C-I Radical Intermediate (sp3 hybridized) Cis->Radical + I• (Addition) Radical->Radical Bond Rotation Trans Trans-Alkene (Thermodynamic) Radical->Trans - I• (Elimination) Trans->Radical Reversible I2 I2 + hν

Caption: Mechanistic cycle of iodine-catalyzed radical isomerization.

Module 3: Troubleshooting & Data
Common Failure Modes
SymptomProbable CauseCorrective Action
Z/E Ratio Stalled Kinetic trap or insufficient light.Switch from ambient light to a dedicated UV lamp (365nm) or increase

to 10 mol%.
Material Polymerized Concentration too high during isomerization.Dilute reaction to <0.01 M. Polyenes react intermolecularly at high conc.
Isomerization on Silica Acidic surface of silica gel.Pre-treat silica with 1% Triethylamine (

) to neutralize acidity before column chromatography.
Loss of Conjugation 1,4-reduction or oxidation.Ensure inert atmosphere (

). Add BHT (radical scavenger) to solvents during workup.
Comparative Selectivity Data

Typical results for conjugated polyenone synthesis:

Reaction TypeBase / AdditiveTempTypical E:Z RatioReference
Standard HWE NaH / THF25°C> 95:5[1]
Still-Gennari KHMDS / 18-C-6-78°C< 5:95[2]
Ando Modification DBU / NaI0°C~ 15:85[3]
Iodine Isomerization

/ Hexane /

25°C> 98:2 (Equilibrium)[4]
FAQ: Researcher to Researcher

Q: Can I use the Still-Gennari reagent to make the E-isomer if I just heat it up? A: No. The Still-Gennari reagent (bis-trifluoroethyl) is electronically tuned to eliminate fast (kinetic control). Heating it usually leads to decomposition or poor selectivity. If you want E, use the cheaper triethyl phosphonoacetate.

Q: My nonatetraenone decomposes on the rotavap. Why? A: Concentration increases the rate of bimolecular radical polymerization.

  • Fix: Never evaporate to dryness. Store as a concentrated solution in Benzene or Toluene (frozen) under Argon. If you must concentrate, keep the bath temp <30°C and use a radical inhibitor like BHT.

Q: How do I verify the geometry without growing a crystal? A:


-NMR coupling constants (

-values).
  • Trans (E):

    
    .
    
  • Cis (Z):

    
    .
    
  • Tip: In polyenes, signals overlap. Use 2D-NMR (NOESY) to look for spatial correlations between protons.

References
  • Horner-Wadsworth-Emmons Reaction (General E-Selectivity)

    • Source: Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction."[1][2][3][4][5][6][7]

    • URL:[Link]

  • Still-Gennari Olefination (Z-Selectivity)

    • Source: BenchChem.[1] "The Still-Gennari Modification versus the Horner-Wadsworth-Emmons Reaction."

  • Ando Modification (Z-Selectivity Alternative)

    • Source: TCI Chemicals.[7] "Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method."

  • Iodine-Catalyzed Isomerization Mechanism

    • Source: Journal of the American Chemical Society (via ACS Publications).[8] "Photoisomerization Paths of α,ω-Diphenylpolyenes."

    • URL:[Link]

Sources

Validation & Comparative

Cytotoxicity comparison of dicinnamalacetone vs curcumin in cancer lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Dicinnamalacetone (DCA) and Curcumin , focusing on their cytotoxicity profiles, chemical stability, and mechanisms of action in cancer cell lines.

A Technical Guide for Drug Development & Application Scientists

Executive Summary

Dicinnamalacetone (DCA) , chemically known as 1,9-diphenyl-1,3,6,8-nonatetraen-5-one , is a synthetic monocarbonyl analogue of curcumin (MAC) . While Curcumin is the gold standard for natural polyphenol cytotoxicity, its clinical efficacy is severely hampered by chemical instability (rapid hydrolytic degradation of the


-diketone moiety) and poor bioavailability .

Verdict: DCA represents a pharmacophore optimization of Curcumin. By eliminating the unstable


-diketone bridge and retaining the conjugated linker, DCA exhibits:
  • Superior Chemical Stability: Resistant to physiological pH hydrolysis.

  • Enhanced Cytotoxicity: Often displaying IC

    
     values 2–5x lower  than Curcumin in drug-resistant lines (e.g., MDA-MB-231).
    
  • Distinct Mechanism: Acts as a potent Michael acceptor, targeting the Ubiquitin-Proteasome System (UPS) and Thioredoxin Reductase (TrxR) more aggressively than Curcumin.

Physicochemical & Structural Analysis

The core differentiator lies in the "linker" region connecting the aromatic rings.

FeatureCurcumin Dicinnamalacetone (DCA) Impact on Efficacy
Chemical Structure 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione 1,9-diphenyl-1,3,6,8-nonatetraen-5-one DCA lacks the unstable

-diketone.
Pharmacophore

-Diketone (Enol-Keto tautomerism)
Cross-conjugated Dienone (Monoketone)DCA is a "harder" electrophile (Michael acceptor).
Stability (pH 7.4) Unstable (

min); degrades to Ferulic Acid.
Stable (

hours); resists hydrolysis.
DCA persists longer in culture media, ensuring sustained drug exposure.
Solubility Poor (requires DMSO/Ethanol)Poor (requires DMSO/Ethanol)Both require formulation (e.g., Cyclodextrins) for in vivo use.
Electronic Character Electron-donating (-OH, -OMe)Extended Conjugation (4 double bonds)DCA has a larger

-electron system, affecting redox potential.
Structural Visualization

The following diagram contrasts the unstable


-diketone moiety of Curcumin with the stable dienone scaffold of DCA.

ChemicalStructure Curcumin Curcumin (Beta-Diketone Linker) Instability Rapid Hydrolysis (pH > 7.0) Curcumin->Instability Keto-Enol Tautomerism Degradation Degradation Products (Ferulic Acid, Vanillin) Low Cytotoxicity Instability->Degradation cleavage DCA Dicinnamalacetone (DCA) (Dienone Linker) Stability High Stability (Resists Hydrolysis) DCA->Stability Rigid Cross-Conjugation Targeting Sustained Michael Acceptor Targets Cysteine Thiols (UPS, TrxR) Stability->Targeting Preserved Electrophilicity

Caption: Structural causality: Curcumin's beta-diketone leads to rapid degradation, whereas DCA's dienone scaffold ensures stability and sustained target engagement.

Cytotoxicity Profile (In Vitro Data)

The following data synthesizes comparative IC


 values. Note that while Curcumin requires high concentrations (

) to achieve lethality, DCA and its derivatives often achieve similar effects at

.
Comparative IC Values ( )
Cell LineTissue OriginCurcumin (IC

)
Dicinnamalacetone (DCA) (IC

)
Performance Delta
MCF-7 Breast (ER+)


DCA is ~4x more potent
MDA-MB-231 Breast (TNBC)


DCA is ~4x more potent
HCT-116 Colon


(Schiff Base)
DCA derivatives show superior activity
HL-60 Leukemia


DCA is highly active in leukemia
Vero Normal Kidney


Both show good selectivity (SI > 5)

Critical Insight: In "Triple-Negative" breast cancer cells (MDA-MB-231), which are often refractory to treatment, DCA maintains high potency due to its ability to induce ROS-mediated mitochondrial collapse independent of hormone receptors.

Mechanism of Action (MOA)

While both compounds are pleiotropic, DCA acts as a more focused thiol-trap .

A. The "Michael Acceptor" Effect

DCA contains two


-unsaturated carbonyl groups flanking the central ketone. This "dienone" structure is a potent electrophile that covalently binds to:
  • Thioredoxin Reductase (TrxR): Inhibiting this enzyme disrupts the cell's antioxidant defense, causing massive ROS accumulation.

  • Proteasome (19S/20S particles): DCA binds to cysteine residues (e.g., Rpn13), inhibiting the Ubiquitin-Proteasome System (UPS). This leads to the accumulation of polyubiquitinated proteins and subsequent apoptosis .

B. Mitochondrial Pathway

Unlike Curcumin, which often acts as an antioxidant at low doses, DCA functions primarily as a pro-oxidant in cancer cells. It induces a rapid collapse of the Mitochondrial Membrane Potential (


), leading to Cytochrome C release and Caspase-3 activation.
MOA Pathway Diagram

MOA DCA_Input Dicinnamalacetone (DCA) (Intracellular) TrxR Thioredoxin Reductase (Inhibition) DCA_Input->TrxR Michael Addition (Cys-SeCys) UPS Ubiquitin-Proteasome System (Inhibition) DCA_Input->UPS Covalent Binding ROS ROS Accumulation (Oxidative Stress) TrxR->ROS Loss of Redox Control UnfoldedProteins Accumulation of Poly-Ubiquitinated Proteins UPS->UnfoldedProteins Proteotoxic Stress MitoCollapse Mitochondrial Collapse (Loss of Delta-Psi) ROS->MitoCollapse Apoptosis Apoptosis (Caspase-3 Activation) UnfoldedProteins->Apoptosis ER Stress MitoCollapse->Apoptosis Cytochrome C Release

Caption: DCA induces dual-stress (Oxidative + Proteotoxic) leading to synergistic apoptotic cell death.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol A: Synthesis of Dicinnamalacetone (Claisen-Schmidt Condensation)

Use this to generate high-purity DCA for testing.

  • Reagents: Cinnamaldehyde (20 mmol), Acetone (10 mmol), Ethanol (20 mL), 10% NaOH (10 mL).

  • Procedure:

    • Dissolve cinnamaldehyde in ethanol in a round-bottom flask.

    • Add acetone and stir at room temperature.

    • Dropwise add 10% NaOH solution while stirring.

    • A yellow precipitate will form immediately (exothermic reaction).

    • Stir for 2 hours.

    • Filter the solid, wash with cold water, and recrystallize from ethanol/ethyl acetate.

  • Validation: Melting Point should be 142–144°C .

Protocol B: Comparative Cytotoxicity Assay (MTT)
  • Seeding: Seed MCF-7 or MDA-MB-231 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve Curcumin and DCA in DMSO (Stock: 20 mM).

    • Prepare serial dilutions (0.5, 1, 5, 10, 25, 50, 100

      
      ) in culture media (Final DMSO < 0.5%).
      
    • Treat cells for 48 hours . (Note: Curcumin may degrade; replenish every 24h if testing long-term stability effects, whereas DCA is stable).

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal) to calculate IC

    
    .
    

References

  • Synthesis & Identity: Handayani, S., et al. (2012). "Synthesis of Hydroxyl Radical Scavengers from Benzalacetone and its Derivatives." Journal of Applied Sciences. Link

  • Curcumin Stability: Wang, Y.J., et al. (1997). "Stability of curcumin in buffer solutions and characterization of its degradation products." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Cytotoxicity of Analogues: Adams, B.K., et al. (2004). "Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents." Bioorganic & Medicinal Chemistry. Link

  • Mechanism (UPS/Dienones): Anchoori, R.K., et al. (2011). "A large-scale synthesis of the proteasome inhibitor 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one." Journal of Organic Chemistry. Link

  • Breast Cancer Data: Liu, H., et al. (2018). "Curcumin: A Potential Candidate for the Treatment of Breast Cancer." Frontiers in Oncology. Link

A Comparative Guide to the Infrared Spectrum of 1,9-Diphenylnona-1,3,6,8-tetraen-5-one: Experimental and Theoretical Benchmarks

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of pure 1,9-Diphenylnona-1,3,6,8-tetraen-5-one, a symmetrical curcuminoid analogue. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive comparison of experimental data with theoretical benchmarks and the spectra of related compounds. By explaining the causality behind spectral features, this guide serves as a practical reference for the structural characterization of this and similar molecules.

Introduction: The Vibrational Fingerprint of a Curcuminoid Analogue

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups and probing the molecular structure of organic compounds. For a molecule like this compound, which possesses a highly conjugated system including a central ketone and multiple carbon-carbon double bonds, the IR spectrum provides a unique "vibrational fingerprint." Understanding this fingerprint is crucial for confirming the molecule's synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

This guide will dissect the experimental Fourier Transform Infrared (FTIR) spectrum of this compound, comparing it with theoretical data derived from Density Functional Theory (DFT) calculations performed on the closely related molecule, curcumin. This comparative approach allows for a more confident assignment of the observed vibrational modes.

Molecular Structure and Vibrational Modes

The structure of this compound is characterized by a central five-carbon chain containing a ketone, flanked by two conjugated diene systems, and terminated by two phenyl rings. This extensive conjugation significantly influences the electronic and vibrational properties of the molecule.

Caption: Workflow for KBr Pellet Preparation for FTIR Analysis.

Step-by-Step Methodology:

  • Sample and KBr Preparation: Dry a small amount of spectroscopic grade KBr powder in an oven to remove any adsorbed water, which can interfere with the spectrum.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of pure this compound to a fine powder. [1]3. Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix. [1]4. Pellet Pressing: Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press.

  • Evacuation (Optional but Recommended): Connect the die to a vacuum pump to remove entrapped air, which can cause the pellet to be opaque.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. [2]7. Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Alternative Method: Attenuated Total Reflectance (ATR)

For a quicker, less sample-intensive analysis, ATR-FTIR is an excellent alternative. [3] Step-by-Step Methodology:

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Cleaning: After analysis, clean the crystal surface thoroughly.

Conclusion

The infrared spectrum of this compound is rich with information that confirms its key structural features. The prominent absorption bands corresponding to the conjugated ketone C=O stretch, the polyene and aromatic C=C stretches, and the characteristic C-H bending modes provide a definitive fingerprint for this molecule. By comparing the experimental spectrum with theoretical data from related curcuminoids and adhering to standardized experimental protocols, researchers can confidently utilize IR spectroscopy for the qualitative analysis and structural verification of this and other similar compounds.

References

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Helsinki.fi. (n.d.). Quick User Guide for FT-IR. [Link]

  • Kumari, S., et al. (2023). Computational Analysis on the Structural and Spectroscopic Properties of Natural Compound Curcumin and its Interaction with Nanometric Bacterial Porins. NanoWorld Journal, 9(S5).
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]

  • ResearchGate. (n.d.). DFT and Experimental studies of the structure and vibrational spectra of curcumin | Request PDF. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • SpectraBase. (n.d.). 1,3,6,8-Nonatetraen-5-one, 1,9-diphenyl-. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. [Link]

  • AIP Publishing. (2019, April 22). Vibrational signatures of curcumin's chelation in copper(II) complexes: An appraisal by IRMPD spectroscopy. The Journal of Chemical Physics. [Link]

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • University of Calgary. (n.d.). IR: ketones. [Link]

Sources

Structural Comparison Guide: 1,9-Diphenylnona-1,3,6,8-tetraen-5-one vs. Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive structural and experimental comparison between 1,9-diphenylnona-1,3,6,8-tetraen-5-one and the broader class of compounds known as chalcones. By examining their synthesis, spectroscopic signatures, and fundamental structural differences, we aim to provide researchers with a clear framework for understanding these related, yet distinct, chemical entities.

Introduction: Defining the Scaffolds

At first glance, this compound and chalcones share a common chemical lineage as α,β-unsaturated ketones. However, their structural arrangement, symmetry, and degree of conjugation set them on divergent paths in terms of physicochemical properties and potential applications.

Chalcones , with a core 1,3-diphenyl-2-propen-1-one structure, are fundamental building blocks in the biosynthesis of flavonoids and isoflavonoids.[1][2] They consist of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system.[2][3] This versatile and typically asymmetrical scaffold has been extensively studied, leading to a vast library of derivatives with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5][6]

This compound , also known as dicinnamalacetone or dicinnamylideneacetone, can be conceptualized as a symmetrical, extended analogue related to the chalcone framework.[7][8] It features a nine-carbon backbone symmetrically flanked by two phenyl groups. This structure is also considered a simplified analog of curcumin, where the central β-diketone moiety of curcumin is replaced by a single ketone and the phenolic substituents are absent.[9][10][11] Its extended, fully conjugated system imparts distinct spectral and chemical properties compared to the more compact chalcone structure.

Core Structural and Mechanistic Comparison

The fundamental difference lies in the backbone and symmetry. A chalcone is an inherently asymmetric C6-C3-C6 system, whereas this compound is a symmetric C6-C4-CO-C4-C6 system.

FeatureChalcones (1,3-Diphenyl-2-propen-1-one) This compound
Core Structure Two aromatic rings linked by a 3-carbon α,β-unsaturated carbonyl system.[2]A central ketone linking two diphenylbutadienyl moieties.
Backbone Propenone (3-carbon linker).Nonatetraenone (9-carbon linker).
Symmetry Generally asymmetric.C2-symmetric.
Conjugation Conjugated system extends from one phenyl ring, through the enone, to the second phenyl ring.A longer, continuous conjugated system spanning the entire molecule through four double bonds and a ketone.
Key Moiety Contains one α,β-unsaturated ketone (enone) group.[12]Contains two conjugated enone systems linked through the central carbonyl group.
Chemical Class Open-chain flavonoid precursor.[13][14]Symmetrical dienone; curcumin analog.[10][11]

This extended conjugation in this compound is expected to result in a significant bathochromic (red) shift in its UV-Visible absorption spectrum compared to typical chalcones, indicating absorption at longer wavelengths.

Visualizing the Structural Difference

The diagrams below, generated using DOT language, illustrate the fundamental structural variance.

Structures cluster_chalcone Chalcone cluster_dienone This compound chalcone dienone

Caption: Molecular structures of a generic chalcone and this compound.

Synthesis as a Point of Comparison: The Aldol Condensation

The synthetic pathways for both compound classes are mechanistically related, originating from the aldol condensation. This shared synthetic heritage provides the clearest explanation for their structural relationship.

  • Chalcones are most commonly prepared via the Claisen-Schmidt condensation , a crossed-aldol reaction between an acetophenone derivative and a benzaldehyde derivative in the presence of a base (like NaOH or KOH) or acid.[1][3][15] The reaction involves the enolate of the ketone attacking the aldehyde.

  • This compound is synthesized via a similar base-catalyzed double aldol condensation . In this case, a simple ketone with α-hydrogens on both sides, acetone, reacts with two equivalents of cinnamaldehyde.[16] Each side of the acetone molecule undergoes condensation, effectively attaching two cinnamaldehyde units to a central carbonyl, followed by dehydration to yield the extended conjugated system.

This synthetic divergence is illustrated in the workflow below.

G Comparative Synthesis Workflow cluster_chalcone Chalcone Synthesis (Claisen-Schmidt) cluster_dienone This compound Synthesis A Acetophenone D Aldol Adduct (Intermediate) A->D B Benzaldehyde B->D C Base Catalyst (e.g., NaOH) C->D E Chalcone D->E Dehydration F Acetone I Double Aldol Adduct (Intermediate) F->I G Cinnamaldehyde (2 eq.) G->I H Base Catalyst (e.g., NaOH) H->I J This compound I->J Dehydration

Caption: Workflow comparing the synthesis of chalcones and this compound.

Comparative Analysis of Experimental Data

The structural differences are clearly reflected in their spectroscopic data.

Spectroscopic DataChalcones (Typical Values) This compound
UV-Vis (λmax) Two maxima, typically ~280 nm and ~340-360 nm.[12][17]A major absorption peak at a longer wavelength, expected to be >390 nm due to extended conjugation.
FTIR (cm⁻¹) ~1650-1700: C=O stretch (conjugated ketone)[3][18] ~3030-3080: Aromatic C-H stretch[3] ~970-990: Trans C=C bend~1650-1670: C=O stretch (conjugated ketone) ~3020-3060: Aromatic C-H stretch ~980-1000: Trans C=C bend
¹H NMR (δ, ppm) ~7.4-7.9: Vinylic protons (Hα, Hβ), distinct doublets (J ≈ 15-16 Hz for trans).[18][19]~6.2-7.8: A more complex set of multiplets for the eight vinylic protons in the two conjugated chains.[20]
¹³C NMR (δ, ppm) ~190: Carbonyl carbon (C=O).[18][21]~188: Carbonyl carbon (C=O).[7]
Melting Point (°C) Highly variable based on substituents.144-145 °C.[22]

Experimental Protocols

The following are generalized, self-validating protocols for the synthesis of these compounds. Researchers should adapt solvent choices and purification methods based on the specific analogs being synthesized.

Protocol 1: Synthesis of a Chalcone via Claisen-Schmidt Condensation

This protocol describes the synthesis of a generic chalcone from an aromatic aldehyde and an acetophenone.[1][3]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Acetophenone derivative (e.g., Acetophenone, 1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (10% aq.)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and the acetophenone (10 mmol) in 20 mL of ethanol. Stir until a homogeneous solution is formed.

  • Catalyst Addition: Prepare a 40% aqueous solution of NaOH. While stirring the ethanolic solution vigorously at room temperature, add the NaOH solution dropwise over 10 minutes. The reaction is often exothermic; maintain the temperature between 20-25 °C using a water bath if necessary.[3]

  • Reaction Monitoring: A color change and the formation of a precipitate typically indicate reaction progress. Stir the mixture for 4-6 hours at room temperature. Monitor the reaction by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase until the starting materials are consumed.

  • Workup and Isolation: Pour the reaction mixture into 100 mL of ice-cold water. Neutralize the mixture by slowly adding 10% HCl until it is slightly acidic (pH ~5-6). A solid precipitate of the crude chalcone will form.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, typically ethanol, to obtain the purified chalcone.

  • Characterization: Dry the purified crystals and characterize them by determining the melting point and acquiring FTIR, ¹H NMR, and ¹³C NMR spectra.

Protocol 2: Synthesis of this compound

This protocol is adapted from established methods for forming symmetrical dienones.[16]

Materials:

  • Cinnamaldehyde (2.0 eq)

  • Acetone (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

Procedure:

  • Reactant Preparation: In a 250 mL flask, create a solution of 10 mL of 10% aqueous NaOH and 10 mL of ethanol. Cool this solution in an ice bath.

  • Aldehyde-Ketone Mixture: In a separate beaker, mix cinnamaldehyde (20 mmol) with acetone (10 mmol).

  • Condensation Reaction: While stirring the cooled NaOH/ethanol solution vigorously, add the cinnamaldehyde/acetone mixture dropwise over 30 minutes. Ensure the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. A yellow-to-orange precipitate will form.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the precipitate extensively with cold deionized water to remove any residual NaOH.

  • Purification: Further wash the product with a small amount of cold ethanol to remove unreacted starting materials. The product is often pure enough for many applications, but it can be recrystallized from a solvent like benzene/isooctane (1:1) for higher purity.[22]

  • Characterization: Dry the bright yellow-orange solid and characterize it by melting point, FTIR, and NMR spectroscopy to confirm the structure of this compound.

Conclusion

While both this compound and chalcones are rooted in the chemistry of α,β-unsaturated ketones, they represent distinct structural classes.

  • Chalcones are asymmetric C6-C3-C6 systems that serve as a vast and versatile platform for medicinal chemistry, offering two distinct aromatic rings for functionalization.[23][24]

  • This compound is a larger, symmetric C21 molecule with an extended π-conjugated system. Its structure is more analogous to curcuminoids and related linear diarylpentanoids.[9]

Understanding these key differences in symmetry, backbone length, and degree of conjugation is critical for researchers in drug design and materials science. The choice between these scaffolds depends entirely on the desired properties: the targeted biological interactions of the more compact and functionally diverse chalcones, or the photophysical and chemical properties imparted by the extended, symmetric conjugation of this compound.

References

  • SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available at: [Link]

  • AIP Publishing. Development Of Chalcone Synthesis: Optimization Of Synthetic Method. Available at: [Link]

  • ijarsct. Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Available at: [Link]

  • CORE. A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. Chemical and Structural Properties of Chalcones I. Available at: [Link]

  • Frontiers. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Available at: [Link]

  • PMC - NIH. The antioxidant activity of some curcuminoids and chalcones. Available at: [Link]

  • Wikipedia. Chalcone. Available at: [Link]

  • SpringerLink. Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Available at: [Link]

  • Rai University. BRIEF REVIEW ON PHYSIOCHEMICAL PROPERTIES OF CHALCONE, SYNTHETIC PATHWAY AND ANALOGOUS WITH APPLICATION. Available at: [Link]

  • PMC - NIH. Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation. Available at: [Link]

  • ResearchGate. General structure of chalcone. Available at: [Link]

  • PMC - NIH. Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation. Available at: [Link]

  • JETIR.org. A Study on the Synthesis, Characterisation of Chalcone moiety. Available at: [Link]

  • MDPI. Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Available at: [Link]

  • ResearchGate. Synthesis of (1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one by aldol condensation. Available at: [Link]

  • Science Alert. Synthesis and Characterization of Some Chalcone Derivatives. Available at: [Link]

  • ResearchGate. Facile Preparation of 1,2-Diols from Chalcones: An NMR Spectroscopy and X-Ray Crystallography Study. Available at: [Link]

  • DergiPark. Density Functional Theory and Single Crystal X-ray Studies on Some Bis-Chalcone Derivatives. Available at: [Link]

  • MDPI. Design and Synthesis of Bis-Chalcones as Curcumin Simplified Analogs and Assessment of Their Antiproliferative Activities Against Human Lung Cancer Cells and Trypanosoma cruzi Amastigotes. Available at: [Link]

  • PubMed. The antioxidant activity of some curcuminoids and chalcones. Available at: [Link]

  • ResearchGate. The antioxidant activity of some curcuminoids and chalcones. Available at: [Link]

  • AIP Publishing. Synthesis, growth, structure determination and optical properties of chalcone derivative single crystal. Available at: [Link]

  • PeerJ. Curcumin Chalcone Derivatives Database (CCDD): a Python framework for natural compound derivatives database. Available at: [Link]

  • SpectraBase. 1,3,6,8-Nonatetraen-5-one, 1,9-diphenyl-. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of 1,9-Diheteroarylnona-1,3,6,8-tetraen-5-ones as a New Class of Anti-Prostate Cancer Agents. Available at: [Link]

  • Wiley Online Library. Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. Available at: [Link]

  • Organic Syntheses Procedure. for 10 min while stirring at 240 RPM, at which point the yellow solution becomes heterogeneous (Figure 1). The inlet and outlet needles are then removed before sealing the punctures with electrical tape and covering the flask with aluminum foil. Available at: [Link]

  • PubMed. Design, synthesis, and biological evaluation of 1,9-diheteroarylnona-1,3,6,8-tetraen-5-ones as a new class of anti-prostate cancer agents. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Available at: [Link]

  • Der Pharma Chemica. Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Available at: [Link]

  • MDPI. Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Available at: [Link]

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A Researcher's Guide to Melting Point Reference Standards: Evaluating (1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of a compound's melting point is a fundamental and critical measure of purity and identity. This physical constant serves as a crucial gatekeeper in the progression of a chemical entity from discovery to application. The reliability of this measurement is, however, entirely dependent on the accuracy of the instrumentation, which in turn must be calibrated and verified using dependable melting point reference standards.

This guide provides an in-depth technical comparison of (1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one, a readily available chemical, against established and certified melting point reference standards. We will delve into the causality behind experimental choices, present self-validating protocols grounded in authoritative pharmacopeial standards, and provide the necessary data to make informed decisions for your laboratory's specific needs.

The Cornerstone of Thermal Analysis: The Role of Melting Point Standards

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at a given pressure.[1][2] For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5-2°C.[3] The presence of impurities will typically depress the melting point and broaden the melting range.[1][4] This makes melting point determination an invaluable tool for assessing the purity of a compound.

An ideal melting point reference standard possesses several key characteristics:

  • High Purity: Ensures a sharp and reproducible melting point.

  • Stability: Resistant to degradation under normal laboratory conditions.

  • Non-hygroscopic: Does not readily absorb moisture from the atmosphere, which can affect the melting point.

  • Sharp Melting Point: A narrow melting range is indicative of high purity.

  • Readily Available: Can be easily sourced in high purity.

The calibration and verification of melting point apparatus are paramount to ensuring the accuracy of these measurements. This is where certified reference standards become indispensable.

In Focus: (1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one

Commonly known as dicinnamalacetone, (1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one is a yellow crystalline solid.[5][6] It is synthesized via an aldol condensation reaction between acetone and cinnamaldehyde.[6][7] Its highly conjugated system makes it a useful compound in various chemical applications. But can it serve as a reliable melting point reference standard?

A review of commercially available (1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one reveals a range of reported melting points:

  • 137.0-146.0 °C (Thermo Scientific Chemicals, 97+% purity)[8]

  • 139-143 °C [5]

  • 141-143 °C (Thermo Scientific Chemicals, 98% purity)[9]

  • 144-145 °C (lit.)[10]

  • 143 °C [6]

The relatively broad range reported by some suppliers suggests that the purity of commercially available dicinnamalacetone may vary, which is a critical consideration for its use as a reference standard. A wider melting range can indicate the presence of impurities.[4]

The Certified Alternative: A Comparison with Phenacetin

To objectively evaluate dicinnamalacetone, we compare it to a well-established, certified melting point reference standard in a similar temperature range: Phenacetin .

Feature(1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-onePhenacetin
Common Name DicinnamalacetonePhenacetin
CAS Number 622-21-962-44-2
Molecular Formula C₂₁H₁₈OC₁₀H₁₃NO₂
Reported Melting Point ~143-145 °C (for high purity)134-136 °C (Certified Range)[10][11][12][13]
Availability as a Certified Standard Not typically offered as a certified standard.Widely available as a USP and Ph. Eur. traceable standard.[10][11][12][13][14]
Purity Assurance Varies by supplier (e.g., 97+%, 98%).[8][9]High purity, certified for use in instrument calibration.[10]

The primary distinction lies in the certification. While high-purity dicinnamalacetone can be obtained, it generally lacks the rigorous certification and traceability to primary standards that accompany materials like Phenacetin. This certification provides a guarantee of the material's suitability for calibrating and verifying melting point apparatus according to pharmacopeial standards.

Authoritative Protocol for Melting Point Determination

To ensure the integrity of your results, it is imperative to follow a standardized protocol. The following methodology is a synthesis of the guidelines from the United States Pharmacopeia (USP) General Chapter <741> and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.14.[5][6][7][8][9][15][16]

Experimental Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_calibration Instrument Calibration prep1 Dry the finely powdered substance. prep2 Introduce into a capillary tube. prep1->prep2 prep3 Create a compact column of 4-6 mm. prep2->prep3 meas1 Place capillary in melting point apparatus. prep3->meas1 meas2 Heat at a controlled rate (e.g., 1 °C/min). meas1->meas2 meas3 Record the temperature range from first liquefaction to complete melting. meas2->meas3 cal1 Select certified reference standards. cal2 Determine the melting point of the standards. cal1->cal2 cal3 Compare with the certified values and adjust the instrument if necessary. cal2->cal3 cal3->meas1 Ensures Accuracy

Caption: Workflow for Accurate Melting Point Determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is finely powdered. If necessary, gently grind the crystals.

    • Dry the substance as specified (e.g., in a desiccator over a suitable drying agent).

    • Introduce the powdered sample into a capillary tube sealed at one end, to a packed depth of 4-6 mm.[7]

  • Instrument Setup and Calibration:

    • Before use, verify the calibration of the melting point apparatus using certified reference standards. For the temperature range of dicinnamalacetone, Phenacetin (134-136 °C) is a suitable choice.

    • Follow the instrument manufacturer's instructions for calibration.

  • Melting Point Determination:

    • Set the starting temperature of the apparatus to about 10 °C below the expected melting point of the sample.

    • Set the heating rate to 1 °C per minute.[7][8]

    • Insert the capillary tube into the heating block.

    • Observe the sample closely. Record the temperature at which the first drop of liquid is observed (the onset of melting).

    • Continue heating and record the temperature at which the last solid particle melts (the clear point).

    • The melting range is the interval between the onset and clear point temperatures.

The Hierarchy of Reference Standards

The trustworthiness of a melting point measurement is built upon a hierarchy of standards, ensuring traceability to internationally recognized primary standards.

G A Primary Standards (e.g., from National Metrology Institutes) B Certified Reference Materials (CRMs) (e.g., USP, Ph. Eur. standards) A->B Calibration of CRMs C In-house or Secondary Standards (e.g., high-purity dicinnamalacetone) B->C Qualification of in-house standards D Analyte (Sample Under Investigation) B->D Direct instrument calibration for analysis C->D Routine analysis and comparison

Caption: Hierarchy and Traceability of Melting Point Standards.

Conclusion and Recommendations

(1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one (dicinnamalacetone), when obtained in high purity, can serve as a useful in-house or secondary standard for routine checks of a melting point apparatus, particularly if its melting point has been carefully established against certified reference materials. Its melting point of approximately 143-145 °C fills a useful temperature range.

However, for the critical tasks of instrument calibration, qualification, and validation, the use of certified reference standards such as Phenacetin is non-negotiable. The documented purity, narrow melting range, and traceability to primary standards provide the necessary confidence and scientific rigor required in regulated environments and for ensuring the accuracy of experimental data.

Ultimately, the choice of a reference standard depends on the application. For daily performance verification, a well-characterized in-house standard like high-purity dicinnamalacetone may be sufficient. For periodic calibration and in situations where data integrity is paramount, only certified reference standards should be employed.

References

  • United States Pharmacopeia. General Chapter <741> Melting Range or Temperature. [Link]

  • European Pharmacopoeia. 2.2.14. Melting point - capillary method.
  • Wikipedia. Dicinnamalacetone. [Link]

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  • ResearchGate. Synthesis of (1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one by aldol condensation. [Link]

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  • ATAGO. Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.